Lucanthone Hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;/h6-11,21H,4-5,12-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOOXBLMIJHMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878506 | |
| Record name | Lucanthone Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water. ... Slightly soluble in alcohol. | |
| Record name | LUCANTHONE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystals from alcohol | |
CAS No. |
548-57-2 | |
| Record name | 9H-Thioxanthen-9-one, 1-[[2-(diethylamino)ethyl]amino]-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lucanthone hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tixantone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lucanthone Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lucanthone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUCANTHONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/918K9N56QZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LUCANTHONE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
195-196 °C, MP: 64-65 °C. Soluble in the usual organic solvents. /Free base/ | |
| Record name | LUCANTHONE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Rise and Fall of a Schistosomiasis Foe: A Technical History of Lucanthone
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Lucanthone, marketed under names such as Miracil D and Nilodin, represents a significant chapter in the history of schistosomiasis chemotherapy. As one of the early oral medications for this widespread parasitic disease, it offered a more accessible alternative to the toxic intravenous antimony compounds that preceded it. This technical guide provides a comprehensive overview of the historical use of Lucanthone as an antischistosomal agent, detailing its mechanism of action, preclinical and clinical development, and the factors that led to its eventual decline in use. For researchers and professionals in drug development, the story of Lucanthone offers valuable insights into the evolution of antiparasitic drug discovery and the enduring challenges in this field.
Mechanism of Action: A Multi-pronged Assault on the Parasite's DNA
Lucanthone's primary mode of action is the disruption of the schistosome's DNA replication and transcription processes. This is achieved through a combination of mechanisms, primarily DNA intercalation and the inhibition of key DNA repair enzymes.[1] Lucanthone, a thioxanthone-based compound, inserts itself between the base pairs of the DNA double helix, particularly at AT-rich sequences.[2] This intercalation distorts the DNA structure, creating a physical barrier that obstructs the action of enzymes essential for DNA replication and transcription.
Furthermore, Lucanthone is a known inhibitor of apurinic-apyrimidinic (AP) endonuclease 1 (APE1), a critical enzyme in the base excision repair pathway, and topoisomerase II.[1][3] By inhibiting these enzymes, Lucanthone prevents the parasite from repairing DNA damage, leading to an accumulation of DNA strand breaks and ultimately, cell death.[1] It is also important to note that the antischistosomal activity of Lucanthone is largely attributed to its active metabolite, hycanthone, which is formed through hydroxylation of the 4-methyl group.[4] Hycanthone is a more potent inhibitor of nucleic acid synthesis in schistosomes.
Preclinical Evaluation: From In Vitro Screening to Animal Models
The development of Lucanthone as an antischistosomal agent involved a series of preclinical studies to assess its efficacy and safety. These studies typically followed a standardized workflow for the era, beginning with in vitro screening and progressing to in vivo testing in animal models.
Experimental Protocols
In Vitro Antischistosomal Activity Assessment:
A common method for in vitro screening of antischistosomal compounds during the mid-20th century involved the following steps:
-
Parasite Collection: Adult Schistosoma mansoni or S. haematobium worms were harvested from experimentally infected laboratory animals, such as mice or hamsters.
-
Culture Medium: The worms were washed and placed in a suitable culture medium, often a balanced salt solution supplemented with serum and antibiotics to prevent bacterial contamination.
-
Drug Exposure: Lucanthone hydrochloride was dissolved in an appropriate solvent and added to the culture medium at various concentrations.
-
Incubation: The cultures were incubated at 37°C for a defined period, typically 24 to 72 hours.
-
Viability Assessment: The viability of the worms was assessed microscopically. Key indicators of drug efficacy included a reduction in motor activity, changes in morphology (such as tegumental damage), and ultimately, parasite death.
In Vivo Efficacy Studies in Murine Models:
In vivo studies were crucial for evaluating the efficacy of Lucanthone in a living host. A typical protocol was as follows:
-
Animal Infection: Laboratory mice were infected with a standardized number of Schistosoma cercariae.
-
Treatment Administration: After the infection was established (typically 6-8 weeks post-infection), the mice were treated with this compound, usually administered orally via gavage. Different dosage regimens and treatment durations were tested.
-
Worm Burden Reduction Assessment: Several weeks after treatment, the mice were euthanized, and the surviving adult worms were recovered from the mesenteric veins and liver by portal perfusion. The reduction in worm burden in the treated group was compared to that in an untreated control group.
-
Ova Reduction Analysis: The number of schistosome eggs in the liver and intestines was quantified to determine the effect of the drug on egg production and viability.
References
Lucanthone Hydrochloride: A Potent Inhibitor of APE1 Endonuclease Activity
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Lucanthone Hydrochloride as a specific inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a key enzyme in the DNA base excision repair (BER) pathway. Elevated APE1 levels are associated with resistance to chemotherapy and radiation in various cancers, making it a critical target for novel therapeutic strategies.[1][2] This document details the mechanism of action, quantitative inhibitory data, and relevant experimental protocols to facilitate further research and development in this area.
Mechanism of Action: Direct Protein Interaction
Lucanthone, a thioxanthenone derivative, has been identified as an inhibitor of the endonuclease activity of APE1.[3][4][5][6][7][8] Notably, its inhibitory action does not affect the redox function of APE1.[1][2][3][4][5][6][7][8] The primary mechanism of inhibition is through direct binding to the APE1 protein.[3][4][5][7] Structural and modeling studies have revealed that Lucanthone likely binds to a hydrophobic pocket within the APE1 protein.[3][4][5][7] This direct interaction is further supported by evidence showing that Lucanthone only marginally affects the DNA binding capacity of APE1, suggesting that inhibition is not primarily due to DNA intercalation, a known property of thioxanthenones.[3][4][5][7]
The binding of Lucanthone to this hydrophobic site induces conformational changes in the APE1 protein, which in turn inhibits its ability to incise the phosphodiester backbone at apurinic/apyrimidinic (AP) sites in DNA.[3][4] Studies using APE1 mutants with alterations in the hydrophobic pocket have shown reduced inhibition by Lucanthone, further solidifying this proposed mechanism.[3][4]
Quantitative Inhibitory Data
The inhibitory potency of Lucanthone and its derivative, Hycanthone, against APE1 endonuclease activity has been quantified through various biochemical assays. The following table summarizes the key quantitative data.
| Compound | Parameter | Value | Assay Condition | Reference |
| Lucanthone | IC50 | 5 µM | Inhibition of APE1 incision of depurinated plasmid DNA. | [3][4][5][7][8] |
| KD | 89 nM | BIACORE binding studies for affinity to APE1. | [3][4][5][7][8] | |
| Hycanthone | IC50 | 80 nM | Inhibition of APE1 incision of depurinated plasmid DNA. | [3][4][5][7][8] |
| KD | 10 nM | BIACORE binding studies for affinity to APE1. | [3][4][5][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize Lucanthone as an APE1 inhibitor.
APE1 Endonuclease Activity Assay (Plasmid-Based)
This assay measures the conversion of supercoiled plasmid DNA containing abasic sites to a relaxed form upon incision by APE1.
Materials:
-
pUC18 plasmid DNA
-
APE1 reaction buffer (50 mM HEPES, pH 7.4, 150 mM KCl, 5 mM MgCl2, 100 µg/ml BSA)
-
Purified recombinant APE1 protein
-
This compound
-
Agarose gel electrophoresis reagents
-
DNA staining dye (e.g., Ethidium Bromide)
Protocol:
-
Substrate Preparation: Depurinate pUC18 plasmid DNA by incubation at 70°C for 15 minutes in a buffer containing 10 mM sodium citrate and 100 mM NaCl, pH 5.0.
-
Reaction Setup: In a microcentrifuge tube, prepare a 10 µl reaction mixture containing 200 ng of depurinated pUC18 DNA in 1x APE1 buffer.
-
Inhibitor Addition: Add varying concentrations of Lucanthone to the reaction mixtures. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified APE1 protein (e.g., 0.5-1 ng).
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.5% SDS, 50 mM EDTA, and 0.1 mg/ml proteinase K) and incubating at 50°C for 30 minutes.
-
Analysis: Analyze the reaction products by agarose gel electrophoresis. Visualize the DNA bands under UV light after staining. The conversion from supercoiled to relaxed circular DNA indicates APE1 activity. Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
APE1 Endonuclease Activity Assay (Oligonucleotide-Based)
This assay utilizes a fluorescently labeled oligonucleotide substrate containing a single abasic site.
Materials:
-
HEX-labeled oligonucleotide substrate with a tetrahydrofuran (THF) moiety mimicking an AP site.
-
APE1 reaction buffer (as above)
-
Purified recombinant APE1 protein
-
This compound
-
Polyacrylamide gel electrophoresis (PAGE) reagents
-
Fluorescence imaging system
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the HEX-labeled THF oligonucleotide substrate in 1x APE1 buffer.
-
Inhibitor Pre-incubation: Pre-incubate the purified APE1 protein (e.g., 800 pg) with increasing concentrations of Lucanthone for 30 minutes.[9]
-
Reaction Initiation: Add the APE1-Lucanthone mixture to the substrate-containing reaction tube.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a formamide-containing loading buffer.
-
Analysis: Separate the cleaved and uncleaved oligonucleotide fragments using denaturing PAGE. Visualize and quantify the fluorescent bands using a fluorescence imaging system. The amount of cleaved product corresponds to APE1 activity.
Conclusion and Future Directions
This compound is a well-characterized inhibitor of APE1 endonuclease activity with a defined mechanism of action and established inhibitory constants. Its ability to sensitize cancer cells to DNA damaging agents like temozolomide highlights its therapeutic potential.[1][2] The detailed protocols provided in this guide should enable researchers to further investigate the therapeutic applications of Lucanthone and to develop more potent and specific APE1 inhibitors. Future structure-function studies could lead to the design of novel Lucanthone analogs with improved pharmacological properties, offering a promising avenue for the development of new cancer therapies.[1]
References
- 1. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lucanthone and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lucanthone and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding (Journal Article) | OSTI.GOV [osti.gov]
- 7. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding | PLOS One [journals.plos.org]
- 8. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding [escholarship.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Synthesis of Lucanthone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanisms of action of Lucanthone Hydrochloride. The information is intended to support research and development efforts in oncology and related fields where modulation of DNA repair and autophagy pathways is of interest.
Chemical Properties
This compound is the salt form of Lucanthone, a thioxanthen-9-one derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one hydrochloride | [1] |
| Synonyms | Miracil D, Nilodin, Scapuren, Tixantone | [1] |
| CAS Number | 548-57-2 | [1][2] |
| Molecular Formula | C₂₀H₂₅ClN₂OS | [1] |
| Molecular Weight | 376.94 g/mol | [1][2] |
| Appearance | Pale yellow solid | [3] |
| Solubility | Soluble in DMSO. | [4] |
| Melting Point | 211 °C (for the free base, Thioxanthone) | [3] |
Synthesis of this compound
The synthesis of Lucanthone involves the construction of the core thioxanthen-9-one scaffold followed by the introduction of the side chain. A common synthetic strategy is the Ullmann condensation reaction. The final step involves the formation of the hydrochloride salt.
General Synthetic Workflow
The synthesis can be conceptualized as a multi-step process, beginning with the formation of the thioxanthen-9-one core, followed by functionalization and side-chain attachment, and concluding with salt formation.
Experimental Protocol: Synthesis of a Lucanthone Analog
While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature, the synthesis of a closely related analog, N-[[1-[[2-(diethylamino)ethyl]amino]-9-oxothioxanthen-4-Yl]methyl]ethanesulfonamide, provides a representative experimental procedure. This synthesis involves the reaction of a functionalized thioxanthen-9-one with a side chain.[5]
Materials:
-
4-(aminomethyl)-1-[[2-(diethylamino) ethyl]amino]-thioxanthen-9-one
-
Pyridine
-
Ethanesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Chloroform
-
Brine
-
Anhydrous sodium sulfate
-
Methanol
-
Methanesulfonic acid
Procedure:
-
A solution of 2.5 g of 4-(aminomethyl)-1-[[2-(diethylamino) ethyl]amino]-thioxanthen-9-one in 30 mL of pyridine is cooled in an ice bath for 15 minutes.[5]
-
A solution of 0.95 g of ethanesulfonyl chloride in 5 mL of pyridine is added rapidly dropwise to the cooled mixture.[5]
-
The reaction mixture is stirred at room temperature for 1 hour.[5]
-
The mixture is then poured into 75 mL of water containing 0.75 g of NaOH.[5]
-
The product is extracted into chloroform.[5]
-
The organic layer is washed twice with water and once with brine.[5]
-
The organic layer is dried over anhydrous sodium sulfate.[5]
-
The mixture is concentrated in vacuo.[5]
-
The residue is stirred in ether and dried to afford the final product.[5]
-
For salt formation, the resulting sulfonamide is dissolved in methanol and treated with methanesulfonic acid in methanol.[5]
Note: This protocol is for an analog and would require modification for the direct synthesis of Lucanthone, primarily in the choice of the starting thioxanthen-9-one derivative. The final step would involve using hydrochloric acid instead of methanesulfonic acid to obtain the hydrochloride salt.
Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, primarily as an inhibitor of autophagy and as a topoisomerase II inhibitor.[1][6][7]
Inhibition of Autophagy
Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It is a survival mechanism for cancer cells, and its inhibition can lead to apoptosis. Lucanthone disrupts this process by impairing autophagic degradation and inducing lysosomal membrane permeabilization.[8]
The key steps in the autophagy pathway and the point of inhibition by Lucanthone are illustrated below.
Inhibition of Topoisomerase II
Topoisomerase II is an essential enzyme that alters DNA topology by creating transient double-strand breaks to allow for DNA replication and transcription.[6] this compound acts as a topoisomerase II inhibitor, interfering with the enzyme's catalytic cycle and leading to the accumulation of DNA damage, which can trigger apoptosis.[1][7]
The catalytic cycle of Topoisomerase II and the inhibitory action of Lucanthone are depicted in the following diagram.
Conclusion
This compound is a multi-faceted compound with well-defined chemical properties and significant biological activity. Its ability to inhibit both autophagy and topoisomerase II makes it a compelling candidate for further investigation in cancer therapy, particularly in combination with other treatment modalities. This guide provides a foundational understanding for researchers and drug development professionals working with this promising molecule.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pure.rug.nl [pure.rug.nl]
- 4. selleckchem.com [selleckchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Lucanthone | C20H24N2OS | CID 10180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. SYNTHESIS OF ANALOGS OF LUCANTHONE - ProQuest [proquest.com]
An In-depth Technical Guide to the Early Toxicity and Safety Profile of Lucanthone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity data available from early studies and predictive models for Lucanthone Hydrochloride.
Table 1: Acute Toxicity Data
| Species | Route of Administration | Parameter | Value | Reference |
| Chinese Hamster | Intraperitoneal | LD50/30 | 315 mg/kg | [1] |
| Rat | Oral | Predicted LD50 | 2.5482 mol/kg |
Table 2: Genotoxicity and Carcinogenicity Data (Predicted)
| Assay | Result | Confidence |
| Ames Test | Toxic (Mutagenic) | 0.9107 |
| Carcinogenicity | Non-carcinogen | 0.761 |
Note: The Ames test and carcinogenicity data are based on computational predictions and should be interpreted with caution in the absence of comprehensive early in vivo studies.
Mechanisms of Action and Toxicity
This compound exerts its biological effects through multiple mechanisms, primarily related to its interaction with DNA and cellular stress pathways.
DNA Intercalation and Topoisomerase Inhibition
Lucanthone is known to intercalate into DNA, inserting itself between base pairs. This physical disruption of the DNA structure interferes with essential cellular processes like replication and transcription. Furthermore, Lucanthone has been shown to inhibit both topoisomerase I and II.[2][3] These enzymes are crucial for managing DNA topology during replication. By inhibiting their function, Lucanthone can lead to an accumulation of DNA strand breaks, ultimately triggering apoptosis.[4]
Autophagy Inhibition
More recent studies have identified a novel mechanism of action for Lucanthone as an inhibitor of autophagy.[5][6] Autophagy is a cellular recycling process that can promote cancer cell survival under stress. Lucanthone disrupts this process, leading to the accumulation of cellular waste and triggering apoptosis, in part through the induction of cathepsin D.[5]
Experimental Protocols (Generalized)
As specific protocols from early this compound studies are not available, the following sections describe the general methodologies for key toxicological assessments of that period.
Acute Toxicity (LD50) Determination
The median lethal dose (LD50) is a measure of the acute toxicity of a substance. The following workflow represents a generalized approach to its determination.[7][8][9]
-
Animal Model: Typically, rodents such as mice or rats of a specific strain, age, and weight range were used. Both sexes were often included.[7]
-
Dose Administration: The test substance was administered as a single dose via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The substance was often dissolved or suspended in a suitable vehicle.[8]
-
Dose Levels: Multiple groups of animals received different, escalating doses of the substance. A control group received the vehicle alone.[8]
-
Observation: Animals were observed for a set period, typically 7 to 14 days, for signs of toxicity and mortality.[9]
-
Endpoint: The primary endpoint was mortality. The LD50 value, the dose estimated to be lethal to 50% of the animals, was then calculated using statistical methods.[9]
Genotoxicity - Ames Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[10][11]
-
Test System: The assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth).[10][12]
-
Principle: The bacteria are exposed to the test substance and plated on a histidine-deficient medium. If the substance is a mutagen, it will cause reverse mutations in the bacteria, allowing them to synthesize their own histidine and form colonies.[11][12]
-
Metabolic Activation: The test is typically performed with and without the addition of a liver extract (S9 fraction) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[13]
-
Procedure:
-
The bacterial strains are incubated with various concentrations of this compound, both with and without the S9 mix.
-
The mixture is then plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.[13]
Carcinogenicity Studies
Long-term studies in animals are conducted to assess the carcinogenic potential of a substance.[14][15]
-
Animal Model: Typically, two rodent species (e.g., rats and mice) are used.[16][17]
-
Dose Administration: The test substance is administered daily in the diet or by gavage for a major portion of the animal's lifespan (e.g., 18-24 months for mice and rats).[14][16]
-
Dose Levels: At least three dose levels are typically used, along with a concurrent control group. The highest dose is often the maximum tolerated dose (MTD), which is determined from shorter-term toxicity studies.[15][16]
-
Observation: Animals are monitored throughout the study for clinical signs of toxicity and the development of tumors. Body weight and food consumption are regularly measured.[14]
-
Endpoint: At the end of the study, a full necropsy is performed on all animals, and tissues are examined histopathologically for the presence of tumors. The incidence and type of tumors in the treated groups are compared to the control group.[15]
Reproductive and Developmental Toxicity Studies
These studies are designed to evaluate the potential adverse effects of a substance on reproduction and development.[18][19][20]
-
Study Segments: These studies are often divided into segments to assess different stages of reproduction:
-
Segment I (Fertility and Early Embryonic Development): Examines effects on male and female fertility and early embryonic development up to implantation.[14]
-
Segment II (Embryo-fetal Development): Assesses the potential for teratogenicity (birth defects) when the substance is administered during organogenesis.[21]
-
Segment III (Pre- and Postnatal Development): Evaluates the effects on late fetal development, parturition, lactation, and offspring viability and growth.[14]
-
-
Animal Model: Rats and rabbits are commonly used species.[19][21]
-
Dose Administration: The route of administration is typically the intended clinical route. Dosing occurs at specific periods before, during, and after gestation, depending on the study segment.[18]
-
Endpoints: A wide range of endpoints are evaluated, including fertility indices, number of implantations, fetal viability, fetal weight, and the presence of external, visceral, and skeletal abnormalities in the offspring.[18][20]
Conclusion and Future Directions
The early toxicological data for this compound, while limited by modern standards, provides a foundational understanding of its safety profile. The acute toxicity appears to be moderate, and its mechanisms of action are centered on DNA damage and disruption of cellular homeostasis through autophagy inhibition. The predictive data suggests a potential for mutagenicity, which is consistent with its DNA-intercalating properties, but a lower likelihood of carcinogenicity.
For drug development professionals considering this compound or its analogs for new therapeutic applications, particularly as a sensitizer in cancer therapy, this historical data underscores the importance of conducting a full battery of modern, GLP-compliant toxicology studies. Further investigation into its reproductive and developmental toxicity, as well as a definitive assessment of its genotoxic and carcinogenic potential using current methodologies, would be critical for a complete risk assessment. The unique dual mechanism of topoisomerase and autophagy inhibition makes it an interesting candidate for further research, but a thorough understanding of its safety profile is paramount.
References
- 1. Effect of this compound on the radiation response of intestine and bone marrow of the Chinese hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibition by lucanthone, an adjuvant in radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. uoanbar.edu.iq [uoanbar.edu.iq]
- 9. enamine.net [enamine.net]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. biotoxicity.com [biotoxicity.com]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bulldog-bio.com [bulldog-bio.com]
- 14. youtube.com [youtube.com]
- 15. fda.gov [fda.gov]
- 16. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. Reproductive toxicology studies | PPTX [slideshare.net]
- 21. ecetoc.org [ecetoc.org]
Methodological & Application
Application Notes and Protocols for In Vivo Experimental Design: Lucanthone Hydrochloride in Mouse Models of Glioma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 20 months despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy with temozolomide (TMZ).[1][2] A significant challenge in treating GBM is the development of therapeutic resistance, often driven by cytoprotective mechanisms like autophagy.[3][4] Lucanthone Hydrochloride, an anti-schistosomal agent, has emerged as a promising therapeutic candidate due to its ability to cross the blood-brain barrier and its multi-faceted anti-tumor activity.[5][6] This document provides a detailed guide for the in vivo experimental design and application of Lucanthone in preclinical mouse models of glioma, based on established research.
Mechanism of Action
Lucanthone's primary anti-glioma effect is attributed to its role as an autophagy inhibitor.[3][5] It targets lysosomes, leading to a blockage in autophagic flux.[1] This disruption results in the accumulation of autophagosomes and the autophagy cargo receptor p62.[5] By inhibiting this key survival pathway, Lucanthone compromises glioma cell proliferation, reduces chemoresistance, and suppresses the growth of glioma stem-like cells (GSCs).[4][5] Additionally, Lucanthone has been reported to inhibit topoisomerase II and AP endonuclease 1 (APE1), which may contribute to its efficacy when combined with DNA-damaging agents like TMZ or radiation.[5][7] More recent findings suggest it may also act as an inhibitor of palmitoyl protein thioesterase 1 (PPT1).[1][2]
References
- 1. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
Application Note: Assessing the Synergistic Effects of Lucanthone and Temozolomide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temozolomide (TMZ) is a standard-of-care alkylating agent for treating glioblastoma (GBM), the most aggressive primary brain tumor.[1][2] Its efficacy is often limited by intrinsic and acquired resistance, primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) and other DNA repair pathways.[3][4] Lucanthone, a thioxanthenone derivative, has been identified as a potential sensitizing agent. It can cross the blood-brain barrier and has multiple mechanisms of action, including the inhibition of Apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in the base excision repair (BER) pathway, and the inhibition of autophagy.[5][6][7][8] The combination of Lucanthone and TMZ presents a promising strategy to overcome TMZ resistance and enhance its therapeutic efficacy.
This document provides a detailed methodology for assessing the synergistic effects of this drug combination in vitro, focusing on glioblastoma cell lines.
Underlying Signaling Pathways and Rationale for Synergy
Temozolomide exerts its cytotoxic effect by methylating DNA at several positions, primarily N7-guanine, N3-adenine, and O6-guanine.[4] While O6-methylguanine is highly cytotoxic, the other lesions are substrates for the Base Excision Repair (BER) pathway. APE1 is a critical enzyme in this pathway, responsible for incising the DNA backbone at abasic sites generated during the repair process.
Lucanthone has been shown to inhibit the endonuclease activity of APE1.[5][8] By blocking APE1, Lucanthone prevents the repair of TMZ-induced DNA lesions, leading to an accumulation of DNA damage, replication fork collapse, and ultimately, cell death.[5] Additionally, Lucanthone is known to inhibit autophagy, a cellular recycling process that cancer cells can exploit to survive the stress induced by chemotherapy.[6][7] This dual mechanism of action provides a strong rationale for its synergistic interaction with TMZ.
Experimental Workflow for Synergy Assessment
A systematic approach is required to quantify the interaction between Lucanthone and TMZ. The workflow involves determining the potency of each drug individually, followed by combination studies and mechanistic validation.
References
- 1. Combination treatment for glioblastoma with temozolomide, DFMO and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination chemotherapy versus temozolomide for patients with methylated MGMT (m-MGMT) glioblastoma: results of computational biological modeling to predict the magnitude of treatment benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Study of Combinatorial Drug Synergy of Novel Acridone Derivatives With Temozolomide Using in-silico and in-vitro Methods in the Treatment of Drug-Resistant Glioma [frontiersin.org]
- 4. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
Lucanthone Hydrochloride: Application Notes and Protocols for Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucanthone Hydrochloride, originally developed as an anti-schistosomal agent, is a thioxanthenone derivative being repurposed for oncological applications. Its ability to cross the blood-brain barrier makes it a particularly promising candidate for treating central nervous system malignancies like glioblastoma. Preclinical studies have revealed its multifaceted anti-cancer properties, including the inhibition of DNA repair enzymes, disruption of lysosomal function, and induction of apoptosis. Lucanthone acts as a potent inhibitor of autophagy and displays synergistic activity with standard-of-care chemotherapeutics and radiation, positioning it as a valuable agent for combination therapies.
This document provides a comprehensive overview of the dosages, administration routes, and experimental protocols for this compound in various preclinical cancer models, based on published research.
Mechanism of Action
Lucanthone exerts its anti-neoplastic effects through several distinct mechanisms:
-
Inhibition of DNA Repair and Replication: It functions as an inhibitor of Topoisomerase II and AP Endonuclease 1 (APE1), crucial enzymes involved in DNA replication and base excision repair. This action sensitizes cancer cells to DNA-damaging agents like temozolomide (TMZ) and radiation.
-
Autophagy Inhibition: A primary mechanism is the disruption of lysosomal function, leading to impaired autophagic flux. This blockage of the cellular recycling process is cytotoxic to cancer cells, particularly glioma stem-like cells (GSCs), which are more susceptible to autophagy inhibitors.
-
Induction of Apoptosis: By causing lysosomal membrane permeabilization, Lucanthone can trigger Cathepsin D-mediated apoptosis.
-
Targeting Cancer Stemness: In glioblastoma models, Lucanthone has been shown to reduce the population of Olig2-positive glioma stem-like cells, which are known to be resistant to conventional therapies and contribute to tumor recurrence.
Data Presentation
Table 1: Summary of this compound Dosage and Administration in In Vivo Preclinical Models
| Cancer Type | Animal Model | Lucanthone Dosage & Administration | Combination Therapy | Key Outcomes & Efficacy | Reference |
| Glioblastoma (GBM) | Mouse model with intracranial implantation of GLUC2 glioma stem cells | 50 mg/kg, administered daily until day 21 | Monotherapy | Slowed tumor growth; reduced numbers of Olig2+ glioma cells; normalized tumor vasculature and reduced hypoxia. | |
| TMZ-Resistant Glioblastoma | Mouse model with intracranial implantation of TMZ-resistant murine glioma cells | Not specified, but effective in the model | Monotherapy | Reduced tumor growth by ~50%; inhibited lysosomal autophagy; significantly decreased Olig2 positivity. | |
| Breast Cancer | Not specified in detail, but xenograft models are common. | Not specified | Not specified | Shown to induce regression of breast cancer metastases. |
Table 2: Summary of this compound Activity in In Vitro Preclinical Models
| Cancer Type | Cell Lines | Effective Concentration (IC50) | Key Findings | Reference |
| Glioblastoma (Stem-like) | Patient-derived GSCs, KR158, GLUC2 GSCs | ~1.5 - 2 µM | Preferentially targets glioma stem-like cells compared to serum-cultured cells. | |
| Glioblastoma (Serum-cultured) | Not specified | 11 - 13 µM | Higher concentrations are needed for non-stem-like glioma cells. | |
| Breast Cancer | Panel of 7 breast cancer cell lines (e.g., MDA-MB-231, BT-20) | Mean IC50 of 7.2 µM | Significantly more potent than chloroquine (CQ) (mean IC50 of 66 µM). | |
| Renal, Prostate, Lung Carcinoma | Caki, ACHN, PC3, A549 | 5 µM (used in combination) | Sensitizes cancer cells to TRAIL-induced apoptosis. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action for Lucanthone in cancer therapy.
Caption: Generalized workflow for in vivo preclinical efficacy studies.
Experimental Protocols
Protocol 1: In Vivo Efficacy in a Glioblastoma (GBM) Orthotopic Xenograft Model
This protocol is based on methodologies used for testing Lucanthone in TMZ-resistant glioblastoma mouse models.
1. Objective: To assess the in vivo efficacy of this compound in reducing tumor growth in an orthotopic mouse model of glioblastoma.
2. Materials:
-
Cell Line: Luciferase-expressing glioma stem cells (e.g., GLUC2).
-
Animals: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.
-
Reagents: this compound, sterile saline (or appropriate vehicle), cell culture medium, Matrigel (optional), anesthesia (e.g., isoflurane), D-luciferin.
-
Equipment: Stereotaxic apparatus, micro-syringe, in vivo imaging system (IVIS), animal weighing scale, surgical tools.
3. Procedure:
-
Cell Preparation: Culture GLUC2 cells under stemness-promoting conditions. On the day of injection, harvest cells, assess viability (e.g., via Trypan Blue), and resuspend in sterile, serum-free medium at a concentration of 1 x 10^5 cells per 2-5 µL.
-
Stereotaxic Implantation:
-
Anesthetize the mouse and secure it in the stereotaxic frame.
-
Create a small incision in the scalp to expose the skull.
-
Drill a small burr hole at predetermined coordinates to target the striatum.
-
Slowly inject 100,000 cells into the brain parenchyma using a micro-syringe.
-
Withdraw the needle slowly, and suture the scalp incision.
-
Provide post-operative care, including analgesics.
-
-
Tumor Growth and Baseline Measurement:
-
Allow tumors to establish for 7 days post-implantation.
-
On Day 7, perform baseline bioluminescence imaging. Inject mice intraperitoneally with D-luciferin (approx. 150 mg/kg) and image using an IVIS system to confirm tumor presence and quantify the initial tumor burden.
-
-
Randomization and Dosing:
-
Randomize mice into two groups: Control (Vehicle) and Treatment (Lucanthone).
-
Prepare a 50 mg/kg solution of this compound in the appropriate vehicle. The administration route (e.g., oral gavage, intraperitoneal injection) should be consistent.
-
Administer the vehicle or Lucanthone solution to the respective groups daily.
-
-
Monitoring and Efficacy Assessment:
-
Monitor animal health and body weight daily.
-
Perform bioluminescence imaging weekly (e.g., on Days 14 and 21) to track tumor progression.
-
At the study endpoint (e.g., Day 21, or when neurological symptoms appear in the control group), euthanize the animals.
-
-
Endpoint Analysis:
-
Harvest brains and fix in formalin for paraffin embedding.
-
Perform Hematoxylin and Eosin (H&E) staining on brain sections to measure tumor volume.
-
Conduct immunohistochemistry (IHC) for relevant biomarkers such as Olig2 (stemness), p62 (autophagy), and Ki-67 (proliferation) to investigate the mechanism of action.
-
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol is a standard method to determine the cytotoxic effects and IC50 value of Lucanthone on cancer cell lines.
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
2. Materials:
-
Cell Lines: Desired cancer cell lines (e.g., GBM43, MDA-MB-231).
-
Reagents: this compound, DMSO (for stock solution), complete cell culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidic isopropanol).
-
Equipment: 96-well cell culture plates, multichannel pipette, incubator, microplate reader.
3. Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and count them.
-
Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of Lucanthone (e.g., 10 mM in DMSO).
-
Perform serial dilutions of Lucanthone in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control (medium with DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, particularly for aggressive and treatment-resistant tumors like glioblastoma. Its established ability to cross the blood-brain barrier, inhibit autophagy, and sensitize tumors to conventional therapies provides a strong rationale for its continued investigation. The dosages and protocols outlined here, derived from preclinical research, offer a foundational framework for researchers aiming to explore the therapeutic utility of Lucanthone in various cancer models. Further studies are warranted to optimize dosing schedules, explore novel combination strategies, and ultimately translate these promising preclinical findings into clinical applications.
Application Note and Protocol: Measuring Cell Viability and Cytotoxicity of Lucanthone Hydrochloride using the MTT Assay
Audience: This document is intended for researchers, scientists, and drug development professionals involved in cancer research, toxicology, and drug screening.
Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The assay's principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[1][3] The amount of formazan produced is directly proportional to the number of viable cells.[4] This application note provides a detailed protocol for using the MTT assay to evaluate the cytotoxic effects of Lucanthone Hydrochloride, an anti-schistosomal agent with potential antineoplastic activity.[5][6]
Mechanism of Action: this compound
This compound is a thioxanthone-based compound that exhibits anti-cancer properties through multiple mechanisms. It acts as a DNA intercalator and inhibits the function of topoisomerases I and II, which are crucial for DNA replication and transcription.[6] Furthermore, it inhibits the DNA repair enzyme apurinic-apyrimidinic endonuclease 1 (APE1), leading to the accumulation of unrepaired DNA damage and potentially inducing apoptosis.[6] Recent studies have also shown that Lucanthone can inhibit autophagy by disrupting lysosomal function, a key survival pathway for cancer cells, thereby enhancing the efficacy of other chemotherapeutic agents like temozolomide.[5][6][7]
Caption: Mechanism of action of this compound leading to reduced cell viability.
Experimental Protocols
This protocol is optimized for adherent cells grown in 96-well plates but can be adapted for suspension cells.
Part 1: Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Solubilization Solution:
Part 2: Cell Seeding and Treatment
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.[4]
-
Perform a cell count and assess viability (e.g., using Trypan Blue). Viability should be >90%.[10]
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (typically between 1x10⁴ and 1x10⁵ cells/well) in 100 µL of complete culture medium.[9]
-
Include wells for "medium only" (blank) and "untreated cells" (negative control).
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow cells to attach.[9]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A common approach is to prepare 2X concentrated drug solutions first.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution. Alternatively, add 100 µL of the 2X drug solution to the 100 µL of medium already in the wells.
-
Ensure to include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO, as the highest drug concentration).
-
Incubate the cells with this compound for the desired exposure time (e.g., 24, 48, or 72 hours).[9][10]
-
Part 3: MTT Assay Workflow
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
-
Following the drug incubation period, carefully remove the drug-containing medium. For suspension cells, centrifuge the plate first (e.g., 1000 x g for 5 min) before aspirating the supernatant.[3]
-
Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT stock solution to each well.[3][8] Alternatively, add 10 µL of MTT stock directly to the 100 µL of medium in each well.
-
Incubate the plate for 2-4 hours in a humidified incubator at 37°C.[3] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.[3]
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][9]
-
Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8] For some solubilizing agents, an overnight incubation at 37°C may be required.[1]
-
Measure the absorbance using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[1][2] A reference wavelength of >650 nm can be used to subtract background noise.[8]
Part 4: Data Analysis
-
Correct Absorbance: Subtract the average absorbance of the "medium only" blank wells from all other readings.[8]
-
Calculate Percentage Viability: Determine the percentage of cell viability for each this compound concentration relative to the untreated or vehicle control cells using the following formula:[11]
-
% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Control) x 100
-
-
Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits cell viability by 50%.[11][12] This value is determined by plotting % Viability against the log of the drug concentration and performing a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Data Presentation
Quantitative results from the MTT assay should be summarized in a clear, tabular format. This allows for easy comparison of the dose-dependent effects of this compound.
Table 1: Example Data Summary for MTT Assay with Lucanthone HCl on a Cancer Cell Line
| Lucanthone HCl Conc. (µM) | Mean Absorbance (570 nm) ± SD | % Viability |
| 0 (Vehicle Control) | 1.254 ± 0.08 | 100% |
| 1 | 1.102 ± 0.06 | 87.9% |
| 5 | 0.855 ± 0.05 | 68.2% |
| 10 | 0.613 ± 0.04 | 48.9% |
| 25 | 0.341 ± 0.03 | 27.2% |
| 50 | 0.150 ± 0.02 | 12.0% |
| Calculated IC50 Value | \multicolumn{2}{c | }{~10.5 µM } |
Note: The data presented above are for illustrative purposes only. Actual IC50 values are highly dependent on the cell line, drug exposure time, and specific experimental conditions.[13]
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lucanthone Hydrochloride as a Tool for Investigating DNA Damage Repair Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. To counteract these threats, cells have evolved a complex network of DNA damage repair (DDR) pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).[1][2] Dysregulation of these pathways is a hallmark of cancer, and targeting DDR components has emerged as a promising anti-cancer strategy.[3]
Lucanthone Hydrochloride is a thioxanthenone-based compound, originally developed as an anti-schistosomal agent, that has been repurposed as a research tool and potential therapeutic due to its diverse mechanisms of action.[4][5] It is an orally available DNA intercalator that also inhibits Topoisomerase II and, most notably for DDR studies, the apurinic/apyrimidinic (AP) endonuclease 1 (APE1).[6][7] APE1 is a critical enzyme in the BER pathway, responsible for repairing abasic sites, one of the most common forms of DNA damage.[8][9] Lucanthone's specific inhibition of APE1's repair function—without affecting its redox activity—makes it an invaluable tool for studying the consequences of BER pathway disruption and for developing strategies to sensitize cancer cells to DNA-damaging agents.[9][10]
Mechanism of Action
Lucanthone's primary utility in DNA damage repair research stems from its role as a direct inhibitor of APE1.[10] The BER pathway is essential for repairing DNA damage from alkylation and oxidation.[8] Lucanthone binds directly to a hydrophobic pocket in the APE1 protein, inducing a conformational change that inhibits its endonuclease activity.[10][11] This leads to an accumulation of unrepaired AP sites, which can stall DNA replication and lead to the formation of cytotoxic DNA double-strand breaks.[7][10]
Beyond APE1 inhibition, Lucanthone also functions as a DNA intercalator and an inhibitor of Topoisomerase II, which contributes to its cytotoxic effects by interfering with DNA replication and transcription.[5][7] More recently, Lucanthone has been identified as an inhibitor of autophagy by disrupting lysosomal function, a mechanism that can overcome chemoresistance in certain cancer types like glioblastoma.[6][7][12]
Caption: Inhibition of the Base Excision Repair pathway by this compound.
Applications in DNA Damage Repair Research
-
Selective Interrogation of the BER Pathway: By specifically inhibiting the endonuclease activity of APE1, Lucanthone allows researchers to study the cellular consequences of a compromised BER pathway while other repair mechanisms remain intact.[8][9] This is crucial for understanding the specific roles of BER in response to different types of DNA damage.
-
Sensitization of Cancer Cells to Therapy: APE1 is frequently overexpressed in various cancers, contributing to resistance against chemotherapy and radiation.[8][9] Lucanthone can be used to sensitize these resistant cells. It enhances the cell-killing effects of alkylating agents like temozolomide (TMZ) and methyl methanesulfonate (MMS), as well as ionizing radiation, by preventing the repair of DNA lesions induced by these treatments.[5][6][8] This makes Lucanthone a valuable agent for preclinical studies aimed at overcoming therapeutic resistance.
-
Studying Chemoresistance and Autophagy: In cancers like glioblastoma, cytoprotective autophagy can be a mechanism of resistance to therapies such as TMZ.[6] Lucanthone's ability to inhibit autophagy presents an opportunity to study the interplay between DNA repair, autophagy, and drug resistance.[6][12] Researchers can use Lucanthone to investigate whether dual inhibition of APE1 and autophagy can synergistically overcome resistance.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, demonstrating the potency of this compound in various experimental contexts.
Table 1: Inhibitory Concentrations and Binding Affinities
| Compound | Target/Assay | System | Value | Reference |
|---|---|---|---|---|
| Lucanthone | APE1 Endonuclease Activity | Depurinated Plasmid DNA | IC₅₀: 5 µM | [10][11] |
| Hycanthone | APE1 Endonuclease Activity | Depurinated Plasmid DNA | IC₅₀: 80 nM | [10][11] |
| Lucanthone | APE1 Protein Binding | BIACORE | Kᴅ: 89 nM | [10][11] |
| Hycanthone | APE1 Protein Binding | BIACORE | Kᴅ: 10 nM | [10][11] |
| Lucanthone | Cell Viability (GSCs) | KR158 & GLUC2 Glioma Stem-like Cells | IC₅₀: ~2 µM | [6] |
| Lucanthone | Cell Viability (Serum Culture) | KR158 & GLUC2 Glioma Cells | IC₅₀: 11-13 µM |[6] |
Table 2: Efficacy as a Radiation Sensitizer in vivo
| Treatment Group | Parameter | Animal Model | Value | Reference |
|---|---|---|---|---|
| Radiation Only | LD₅₀/₇ (Intestinal Damage) | Chinese Hamster | 1,235 rads | [13] |
| Lucanthone + Radiation | LD₅₀/₇ (Intestinal Damage) | Chinese Hamster | 985 rads | [13] |
| Radiation Only | LD₅₀/₃₀ (Bone Marrow Damage) | Chinese Hamster | ~990 rads | [13] |
| Lucanthone + Radiation | LD₅₀/₃₀ (Bone Marrow Damage) | Chinese Hamster | ~990 rads |[13] |
Experimental Protocols
Below are detailed protocols for key experiments utilizing this compound to study DNA damage repair pathways.
Protocol 1: General Cell Culture and Treatment
This protocol provides a basic framework for treating adherent cancer cell lines with Lucanthone. Specific cell densities and media will vary.
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer, U251 glioblastoma) in appropriate culture vessels and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[14]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store in aliquots at -20°C.[4]
-
Treatment: Dilute the Lucanthone stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-50 µM).[10] For combination studies, prepare media containing Lucanthone and/or another agent (e.g., TMZ, etoposide) or prepare for subsequent irradiation.
-
Application: Remove the old medium from the cells and replace it with the treatment-containing medium.
-
Incubation: Return cells to the incubator for the desired treatment period (e.g., 2 to 48 hours), depending on the downstream assay.[6]
Caption: General experimental workflow for cell treatment with Lucanthone.
Protocol 2: APE1 Endonuclease Activity Assay (In Vitro)
This assay measures Lucanthone's ability to inhibit the enzymatic activity of purified APE1 on a DNA substrate containing an abasic site.
-
Substrate: Use a synthetic oligonucleotide duplex containing a single tetrahydrofuran (THF) moiety to mimic an AP site.
-
Reaction Buffer: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5).
-
Reaction Setup: In a microcentrifuge tube, combine recombinant human APE1 protein with the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control. Pre-incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add the THF-containing DNA substrate to initiate the reaction. Incubate at 37°C for 15 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., formamide with EDTA and bromophenol blue).
-
Analysis: Denature the DNA by heating at 95°C for 5 minutes. Analyze the cleavage products using denaturing polyacrylamide gel electrophoresis (PAGE) followed by visualization (e.g., phosphorimaging or fluorescence). The amount of cleaved product indicates APE1 activity.
Protocol 3: Cell Viability (MTT) Assay for Sensitization Studies
This protocol assesses how Lucanthone affects the cytotoxicity of a DNA-damaging agent like TMZ.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a matrix of concentrations of Lucanthone and the second agent (e.g., TMZ). Include controls for untreated cells, Lucanthone alone, and the second agent alone.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[6]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Combination effects (synergism, additivity) can be calculated using software like CompuSyn.
Protocol 4: Western Blot for DNA Damage Marker γH2AX
This protocol detects DNA double-strand breaks, a downstream consequence of unrepaired DNA lesions.
-
Cell Treatment: Treat cells with Lucanthone, a positive control (e.g., etoposide), or a combination of agents as described in Protocol 1.[6]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-Histone H2A.X (Ser139), known as γH2AX, overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin or GAPDH. An increased γH2AX signal indicates a higher level of DNA double-strand breaks.[6]
Caption: Logical flow of Lucanthone's mechanism in sensitizing cells to DNA damage.
References
- 1. Frontiers | Natural Compounds That Target DNA Repair Pathways and Their Therapeutic Potential to Counteract Cancer Cells [frontiersin.org]
- 2. DNA repair by nonhomologous end joining and homologous recombination during cell cycle in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound on the radiation response of intestine and bone marrow of the Chinese hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. horizondiscovery.com [horizondiscovery.com]
Targeting Cancer Stem Cells with Lucanthone Hydrochloride: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with self-renewal and differentiation capabilities, which are considered major drivers of tumor initiation, metastasis, and resistance to conventional therapies.[1] Targeting CSCs is a promising strategy to overcome therapeutic resistance and prevent cancer recurrence. Lucanthone Hydrochloride, an antischistosomal agent that can cross the blood-brain barrier, has emerged as a potent inhibitor of cancer stem cell properties, particularly in aggressive cancers like glioblastoma.[2][3] This document provides detailed application notes and protocols for the in vitro use of this compound to target cancer stem cells, based on peer-reviewed research.
Lucanthone has been shown to impede tumor growth in preclinical models of temozolomide-resistant glioblastoma by reducing the number of stem-like glioma cells.[4] Its mechanism of action involves the inhibition of autophagy, a cellular recycling process that cancer cells exploit to survive stress, and potentially through the inhibition of palmitoyl-protein thioesterase 1 (PPT1).[4][5] In vitro studies have demonstrated that Lucanthone perturbs CSC growth, proliferation, and sphere formation, highlighting its potential as a valuable tool in cancer research and drug development.[5]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Glioma Stem Cells (GSCs)
| Cell Line | Assay | Concentration | Effect | Reference |
| GBM9 | MTT Assay | 5 µM | ~60% reduction in viability after 3 days | [5] |
| GBM43 | MTT Assay | 10 µM | ~30% reduction in viability after 3 days | [5] |
| Patient-Derived GSCs | Sphere Formation Assay | 2 µM | ~75% reduction in proliferation and sphere formation after 5 days | [5] |
| Patient-Derived GSCs | Sphere Formation Assay | 3 µM | ~90% reduction in proliferation and sphere formation after 5 days | [5] |
| GLUC2 GSC | Proliferation Assay | 2 µM | IC50 | [3] |
| KR158 GSC | Proliferation Assay | 2 µM | IC50 | [3] |
| GLUC2 (TMZ-resistant) | Proliferation Assay | 10 µM | Significant reduction in cell viability after 5 days | [6] |
Mechanism of Action: Signaling Pathways
This compound primarily targets autophagy in cancer stem cells. It acts as an autophagy inhibitor by targeting lysosomes, leading to a disruption in the autophagic flux.[2][5] This inhibition prevents the degradation and recycling of cellular components, which is a crucial survival mechanism for cancer cells, especially under the stress of chemotherapy. A potential molecular target of Lucanthone is Palmitoyl-Protein Thioesterase 1 (PPT1), an enzyme whose inhibition can affect autophagy.[4][5]
Caption: Proposed mechanism of Lucanthone in cancer stem cells.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer stem cells.
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Plating: Plate glioma stem cells (GSCs), such as GBM9 or GBM43, in a 96-well plate at a suitable density and allow them to adhere overnight.[5]
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1 µM to 10 µM). Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 3 to 5 days under standard cell culture conditions.[5]
-
MTT Addition: Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate according to the manufacturer's instructions, typically for 2-4 hours.
-
Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells by their ability to form neurospheres or tumorspheres in non-adherent conditions.
Caption: Workflow for the sphere formation assay.
Protocol:
-
Cell Preparation: Dissociate GSC spheres into a single-cell suspension using a suitable reagent like Accutase.[5]
-
Plating: Plate the single cells in a 96-well low-attachment plate at a low density (e.g., 100-400 cells/well) in serum-free sphere-forming medium.[5]
-
Treatment: Treat the cells with different concentrations of this compound (e.g., 0, 1, 2, 3 µM).[5]
-
Incubation: Incubate the plates for 5 days to allow for sphere formation.[5]
-
Quantification: After incubation, image the wells using a microscope and count the number and measure the size of the spheres formed in each well.
-
Viability Staining (Optional): To assess the viability of the spheres, they can be stained with Calcein-AM (live cells, green) and Ethidium homodimer (dead cells, red).[6]
Immunofluorescence Staining for Stemness and Autophagy Markers
This protocol allows for the visualization and quantification of specific proteins within the cells, such as stemness markers (e.g., Olig2, SOX2) and autophagy markers (e.g., LC3, p62).
Caption: Workflow for immunofluorescence staining.
Protocol:
-
Cell Culture and Treatment: Culture GSCs on coverslips in a multi-well plate and treat with the desired concentration of this compound for 24-48 hours.[5][7]
-
Fixation: Aspirate the medium and fix the cells with 4% paraformaldehyde (PFA) for 10 minutes at room temperature.[7]
-
Permeabilization: Wash the cells three times with PBS containing 0.3% Triton X-100.[7]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 3% normal goat/donkey serum in PBS with 0.3% Triton X-100) for 1 hour.[5][7]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against the target proteins (e.g., Olig2, SOX2, LC3, p62) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the cells three times and then incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.[7]
-
Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips onto microscope slides using an appropriate mounting medium.[5]
-
Imaging: Visualize and capture images using a confocal or fluorescence microscope.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in autophagy and stemness.
Protocol:
-
Cell Lysis: Lyse Lucanthone-treated and control GSCs in a lysis buffer (e.g., 50mM Tris-HCl pH 7.4, 1% Nonidet P-40, 0.25% sodium deoxycholate, 150mM NaCl, 1% SDS, and 1mM sodium orthovanadate) containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins onto a PVDF membrane.[5]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LC3, p62, Olig2) overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Conclusion
This compound presents a compelling agent for targeting cancer stem cells in vitro. The protocols outlined in this document provide a framework for investigating its efficacy and mechanism of action in various cancer models. By inhibiting autophagy and targeting the self-renewal capacity of CSCs, Lucanthone offers a valuable tool for researchers and drug developers aiming to overcome therapeutic resistance and improve cancer treatment outcomes.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo [frontiersin.org]
- 4. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Lucanthone Hydrochloride
Welcome to the technical support center for researchers utilizing Lucanthone Hydrochloride in tumor cell studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a multi-targeting agent with several known mechanisms of action in tumor cells. Primarily, it acts as a:
-
DNA Intercalator and Topoisomerase Inhibitor: It inserts itself into the DNA structure, interfering with the function of topoisomerase I and II, enzymes crucial for DNA replication and transcription. This leads to DNA strand breaks.[1][2]
-
APE1/Ref-1 Inhibitor: It inhibits the apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA damage.[3] Inhibition of APE1's repair function can lead to an accumulation of unrepaired DNA damage, potentially triggering apoptosis.[4][5]
-
Autophagy Inhibitor: More recently, lucanthone has been identified as a novel inhibitor of autophagy. It disrupts lysosomal function, leading to the accumulation of autophagosomes and the induction of apoptosis, in part through the upregulation of cathepsin D.[6][7]
Q2: My tumor cells have developed resistance to Lucanthone. What are the potential mechanisms?
While specific research on acquired resistance to lucanthone is emerging, based on its mechanisms of action and established principles of drug resistance, several possibilities exist:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump lucanthone out of the cell, reducing its intracellular concentration.[1][8]
-
Alterations in Drug Targets:
-
Topoisomerase Mutations: Mutations in the genes encoding topoisomerase I or II can alter the drug-binding site, reducing the efficacy of lucanthone.[1][2]
-
Upregulation of APE1: Increased expression or activity of the DNA repair enzyme APE1 can counteract the DNA damage induced by lucanthone, promoting cell survival.[4][9]
-
-
Enhanced Autophagic Flux: While lucanthone inhibits autophagy, resistant cells might develop mechanisms to overcome this blockade, potentially by upregulating other components of the autophagy pathway to restore cellular homeostasis.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR or MAPK can promote cell survival and override the apoptotic signals induced by lucanthone.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
Please refer to the Troubleshooting Guide below for specific experimental workflows to investigate potential resistance mechanisms.
Troubleshooting Guide for Lucanthone-Resistant Tumor Cells
This guide provides a step-by-step approach to diagnosing and potentially overcoming acquired resistance to this compound in your cell culture experiments.
Problem 1: Decreased Sensitivity to Lucanthone (Increased IC50)
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of lucanthone in your cell line compared to the parental line, it indicates acquired resistance.
Table 1: Example IC50 Values of Lucanthone in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Breast Cancer Panel (Mean) | Breast Cancer | 7.2 | [4][7] |
| Glioma Stem Cells (GSC) | Glioblastoma | ~1.5 | [10] |
| TMZ-resistant Glioma | Glioblastoma | 5-10 (effective dose) | [10] |
Note: IC50 values can vary depending on the assay conditions and specific cell line.
Experimental Workflow to Investigate Resistance:
Caption: Troubleshooting workflow for lucanthone resistance.
Problem 2: No Increase in Apoptosis Despite Lucanthone Treatment
If lucanthone no longer induces apoptosis in your previously sensitive cell line, consider the following signaling pathways that might be altered.
Potential Signaling Pathways Involved in Resistance:
Caption: Lucanthone action and potential resistance pathways.
Strategies to Overcome Resistance
Based on the identified resistance mechanism, the following strategies can be employed:
Table 2: Strategies to Overcome Lucanthone Resistance
| Resistance Mechanism | Strategy | Rationale |
| Increased Drug Efflux | Co-treatment with an ABC transporter inhibitor (e.g., Verapamil, Tariquidar). | Blocks the efflux pump, increasing intracellular lucanthone concentration. |
| Upregulated APE1 | Combination with other DNA damaging agents (e.g., Temozolomide, radiation). | Overwhelm the enhanced DNA repair capacity. |
| Altered Topoisomerase | Use of topoisomerase inhibitors with a different binding mechanism. | Circumvent resistance due to specific mutations. |
| Restored Autophagy | Combination with other autophagy inhibitors targeting different stages (e.g., Bafilomycin A1). | Re-establish the autophagy blockade. |
| Pro-survival Signaling | Co-treatment with inhibitors of the activated pathway (e.g., PI3K or MEK inhibitors). | Inhibit the downstream survival signals. |
Synergistic Combinations:
Lucanthone has shown synergistic effects when combined with other anticancer agents. This approach can be effective even in resistant cells.
-
Lucanthone and Temozolomide (TMZ): Lucanthone can enhance the efficacy of TMZ, particularly in resistant glioma cells, by inhibiting autophagy, which is a survival mechanism for cells under TMZ-induced stress.
-
Lucanthone and Radiation: By inhibiting DNA repair, lucanthone can sensitize tumor cells to the DNA-damaging effects of radiation.[3]
-
Lucanthone and Mitoxantrone: A synergistic effect has been observed between these two DNA intercalators in leukemia models.[11]
Experimental Protocols
Protocol 1: Generation of Lucanthone-Resistant Cell Lines
This protocol describes a general method for developing lucanthone-resistant cancer cell lines by continuous exposure to escalating drug concentrations.[12][13][14][15]
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of lucanthone in your parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing lucanthone at a concentration of approximately IC20-IC30.
-
Monitor Cell Viability: Continuously monitor the cells. Initially, a significant portion of cells will die.
-
Recovery and Expansion: Allow the surviving cells to repopulate. This may take several passages.
-
Dose Escalation: Once the cells are growing steadily at the current concentration, increase the lucanthone concentration by 1.5 to 2-fold.
-
Repeat Cycles: Repeat steps 3-5 for several months.
-
Characterize Resistant Line: Periodically determine the IC50 of the treated cell population to monitor the development of resistance. A 5 to 10-fold increase in IC50 is generally considered a resistant line.
-
Cryopreservation: Cryopreserve cells at different stages of resistance development.
Protocol 2: Autophagy Flux Assay (Western Blot for LC3 and p62/SQSTM1)
This assay measures the degradation of autophagic vesicles, providing an indication of autophagic flux.[16][17]
-
Cell Treatment: Plate cells and treat with lucanthone and/or other compounds. Include a control group treated with an autophagy inhibitor like Bafilomycin A1 or Chloroquine, which will block the degradation of LC3-II and p62, serving as a positive control for autophagy inhibition.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 upon lucanthone treatment indicate autophagy inhibition. In resistant cells with restored autophagy, you may see a decrease in p62 levels compared to sensitive cells treated with lucanthone.
Protocol 3: APE1 Endonuclease Activity Assay
This assay measures the DNA repair activity of APE1 in cell extracts.
-
Prepare a Fluorescently Labeled DNA Substrate: Synthesize a short double-stranded oligonucleotide containing a single abasic site (e.g., a THF residue) and label one strand with a fluorescent dye (e.g., FAM).
-
Prepare Cell Extracts: Lyse cells in a non-denaturing buffer and collect the nuclear or whole-cell extract.
-
Enzymatic Reaction:
-
Incubate the cell extract with the DNA substrate in a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, and DTT).
-
The APE1 in the extract will cleave the DNA at the abasic site.
-
-
Analysis:
-
Stop the reaction by adding a formamide-containing loading buffer.
-
Separate the cleaved and uncleaved DNA fragments using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the fluorescent bands using a gel imager.
-
-
Quantification: Quantify the intensity of the cleaved product band relative to the total DNA to determine APE1 activity. Compare the activity in sensitive versus resistant cell extracts.
Protocol 4: Topoisomerase I/II Relaxation Assay
This assay measures the ability of topoisomerases to relax supercoiled plasmid DNA and the inhibitory effect of lucanthone.
-
Reaction Setup:
-
In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) with a reaction buffer appropriate for either Topoisomerase I or II.
-
Add purified Topoisomerase I or II enzyme or nuclear extracts.
-
For inhibition studies, pre-incubate the enzyme with varying concentrations of lucanthone before adding the DNA.
-
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize under UV light.
-
Analysis: Supercoiled DNA migrates fastest, followed by nicked and then relaxed circular DNA. A decrease in the supercoiled band and an increase in the relaxed band indicate topoisomerase activity. Inhibition by lucanthone will result in a reduction of the relaxed DNA band compared to the enzyme-only control.
Disclaimer: This technical support guide is for informational purposes only and should not be considered a substitute for established laboratory protocols and safety procedures. Researchers should always consult primary literature and adhere to their institution's guidelines.
References
- 1. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Understanding Cancer’s Defense against Topoisomerase-Active Drugs: A Comprehensive Review [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory Role of Human AP-Endonuclease (APE1/Ref-1) in YB-1-Mediated Activation of the Multidrug Resistance Gene MDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overadditive synergism between the intercalators mitoxantrone and lucanthone in advanced L 12010 and P 388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cell Culture Academy [procellsystem.com]
- 16. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Effects of Lucanthone Hydrochloride in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the side effects of Lucanthone Hydrochloride in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides and FAQs
General Questions
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a thioxanthenone derivative, historically used as an antischistosomal agent.[1] In a research context, it is investigated for its potential as a cancer therapeutic and radiation sensitizer. Its primary mechanisms of action include:
-
DNA Intercalation: Lucanthone inserts itself between the base pairs of DNA, which can inhibit DNA replication and transcription, leading to cell death.[1][2][3]
-
Topoisomerase II Inhibition: It can inhibit topoisomerase II, an enzyme crucial for resolving DNA tangles during replication.[4]
-
Autophagy Inhibition: Lucanthone can disrupt the process of autophagy, a cellular recycling mechanism that cancer cells can use to survive under stress.[5]
Q2: What are the expected side effects of this compound in animal studies?
A2: While comprehensive single-agent toxicity data for this compound is limited, based on its mechanisms of action as a DNA intercalating agent and in combination studies, the following side effects can be anticipated:
-
Gastrointestinal (GI) Toxicity: This may manifest as decreased appetite, weight loss, diarrhea, and vomiting.[6][7] GI toxicity is a common side effect of DNA damaging agents.
-
Hematological Toxicity: Suppression of bone marrow can lead to neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia.[6][8]
-
General Clinical Signs of Toxicity: Lethargy, ruffled fur, hunched posture, and dehydration may be observed.[9]
Q3: How should I determine the appropriate starting dose for my animal model?
A3: Dose selection should be based on a thorough literature review for your specific animal model and cancer type. If data is scarce, consider conducting a dose-range finding study to determine the maximum tolerated dose (MTD).[10] A study in Chinese hamsters identified a sublethal dose of 100 mg/kg and a 30-day lethal dose 50 (LD50/30) of 315 mg/kg when administered intraperitoneally.[11] An intraperitoneal LD50 of 181 mg/kg has been reported in mice.[12]
Troubleshooting Specific Side Effects
Q4: My animals are experiencing significant weight loss and decreased appetite. What should I do?
A4: Weight loss and inappetence are common signs of GI toxicity.
-
Supportive Care: Provide highly palatable, soft, and energy-dense food. Nutritional support can be critical.[9]
-
Hydration: Ensure easy access to water. Subcutaneous or intravenous fluid administration may be necessary for dehydrated animals.[13]
-
Dose Modification: If weight loss exceeds 15-20% of baseline, consider a dose reduction or a temporary pause in treatment, in accordance with your approved animal care protocol.
-
Anti-emetics: If vomiting is observed, anti-emetic medication may be considered in consultation with a veterinarian.[6]
Q5: I've observed diarrhea in my study animals. How should this be managed?
A5: Diarrhea can lead to dehydration and discomfort.
-
Dietary Management: A bland, easily digestible diet can be beneficial.[13]
-
Hydration: Monitor for signs of dehydration and provide fluid support as needed.
-
Anti-diarrheal Medication: In severe cases, and with veterinary consultation, anti-diarrheal medications may be used.[13]
-
Hygiene: Maintain excellent cage hygiene to prevent secondary infections.
Q6: How do I monitor for and manage hematological toxicity?
A6: Hematological toxicity, particularly neutropenia, is a serious potential side effect.
-
Monitoring: Conduct complete blood counts (CBCs) at baseline and regular intervals throughout the study. The lowest neutrophil count (nadir) for many chemotherapeutic agents occurs 5-10 days post-treatment.[8]
-
Prophylactic Antibiotics: If the absolute neutrophil count (ANC) falls below 1,000 cells/µL (1.0 x 10^9 cells/L), prophylactic broad-spectrum antibiotics may be warranted to prevent opportunistic infections, as per veterinary guidance.[6]
-
Dose Delay/Reduction: If the ANC is below 1,500 cells/µL (1.5 x 10^9 cells/L) on the day of planned treatment, it is advisable to delay dosing until the count recovers.[6][8] A dose reduction of 10-20% for subsequent cycles may be necessary following a severe neutropenic event.[8]
-
Hospitalization: If an animal is neutropenic and febrile (septic), it requires immediate veterinary attention, which may include hospitalization, intravenous fluids, and parenteral antibiotics.[14]
Data Presentation: Quantitative Toxicity Data
| Parameter | Species | Route of Administration | Value | Reference(s) |
| LD50/30 | Chinese Hamster | Intraperitoneal | 315 mg/kg | [11] |
| LD50 | Mouse | Intraperitoneal | 181 mg/kg | [12] |
| Sublethal Dose (in combination studies) | Chinese Hamster | Intraperitoneal | 100 mg/kg | [11] |
Disclaimer: Comprehensive single-agent toxicology data for this compound is limited in publicly available literature. The data presented should be interpreted with caution, and researchers should conduct their own dose-finding studies for their specific models and experimental conditions.
Experimental Protocols
Protocol 1: General Health and Clinical Sign Monitoring
-
Frequency: Animals should be observed at least once daily. Following drug administration, more frequent observations (e.g., 1, 4, and 24 hours post-dose) are recommended for the first few days.
-
Parameters to Observe:
-
General Appearance: Posture (hunched vs. normal), coat condition (ruffled vs. smooth).
-
Activity Level: Normal, reduced, or lethargic.
-
Hydration Status: Skin turgor, sunken eyes.
-
Gastrointestinal Signs: Presence of diarrhea, changes in fecal consistency, signs of vomiting.
-
Body Weight: Measure and record body weight at least twice weekly.
-
-
Scoring System: Utilize a standardized clinical scoring system to quantify the severity of adverse effects and define humane endpoints in your animal care and use protocol.
Protocol 2: Hematological Monitoring
-
Sample Collection: Collect a small volume of blood (e.g., via tail vein, saphenous vein) for a complete blood count (CBC).
-
Timing:
-
Baseline: Collect a sample before the first dose of this compound.
-
Nadir Monitoring: For weekly dosing schedules, a CBC is often performed 7 days after treatment to detect the neutrophil nadir.[8]
-
Pre-treatment: A CBC should be performed before each subsequent dose to ensure adequate neutrophil and platelet counts for safe drug administration.[8]
-
-
Analysis: Analyze samples for absolute neutrophil count, platelet count, and red blood cell parameters.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for monitoring and managing side effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. DNA - Wikipedia [en.wikipedia.org]
- 3. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Chemotherapy: Managing side effects and safe handling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.vet-ct.com [resources.vet-ct.com]
- 9. Supportive Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 10. ichorlifesciences.com [ichorlifesciences.com]
- 11. Effect of this compound on the radiation response of intestine and bone marrow of the Chinese hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 盐酸硫坎酮 | 548-57-2 [m.chemicalbook.com]
- 13. dvm360.com [dvm360.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Optimizing Lucanthone Hydrochloride Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Lucanthone Hydrochloride in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-functional agent with several reported mechanisms of action. It is known to be a DNA intercalator and an inhibitor of topoisomerase II.[1][2][3] Additionally, it inhibits the DNA repair enzyme apurinic-apyrimidinic endonuclease 1 (APE1).[1] More recently, it has been identified as a novel inhibitor of autophagy, leading to the induction of apoptosis through a Cathepsin D-mediated pathway.[4][5][6]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: Based on published data, a typical starting concentration range for this compound in cell viability assays is between 0.5 µM and 40 µM.[7] The optimal concentration is highly dependent on the cell line being used. For initial experiments, it is advisable to perform a dose-response curve with serial dilutions (e.g., 1:3 or 1:10) to determine the IC50 value for your specific cell model.
Q3: Is this compound soluble in standard cell culture media?
A3: this compound is freely soluble in water, but its solubility in cell culture media, which contains salts and proteins, should be verified.[1] It is highly soluble in DMSO.[6] When preparing stock solutions, using DMSO is recommended. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: How does this compound's color affect colorimetric cell viability assays like MTT?
A4: this compound is a yellow crystalline solid.[1] As with any colored compound, there is a potential for interference with colorimetric assays that rely on absorbance readings, such as the MTT assay. This can lead to artificially high background readings. It is crucial to include proper controls, such as wells with this compound in media without cells, to measure and subtract the compound's intrinsic absorbance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in MTT/XTT assays | The yellow color of this compound is interfering with the absorbance reading. | Include a "compound only" control (media + this compound, no cells) for each concentration tested. Subtract the average absorbance of the "compound only" control from the absorbance of the corresponding experimental wells. |
| Contamination of the MTT reagent. | If the MTT reagent appears blue or green instead of yellow, it may be contaminated.[8] Discard the reagent and use a fresh, sterile stock. | |
| Low absorbance readings or weak signal | The concentration of this compound is too high, leading to widespread cell death. | Review your dose-response curve. You may be working in the cytotoxic range. Test lower concentrations to identify the optimal range for your experiment. |
| The cell seeding density is too low. | Optimize the cell number per well to ensure that the absorbance readings for untreated cells fall within the linear range of the assay (typically 0.75-1.25).[8] | |
| Insufficient incubation time with the viability reagent (e.g., MTT, PrestoBlue). | Ensure you are incubating for the recommended time for your specific cell line and assay. For some cells, a longer incubation may be necessary. | |
| Inconsistent or erratic results across replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating and use proper pipetting techniques to dispense equal numbers of cells into each well. |
| Precipitation of this compound in the culture medium. | Visually inspect the wells under a microscope for any signs of drug precipitation. If observed, you may need to adjust the solvent or reduce the final concentration. | |
| Pipetting errors during reagent addition. | Calibrate your pipettes regularly and ensure pipette tips are securely fitted to prevent inaccuracies in reagent volumes. | |
| Formazan crystals (in MTT assay) do not dissolve completely | Inadequate mixing or insufficient volume of the solubilizing agent (e.g., DMSO, SDS). | Increase the shaking time or gently pipette up and down to ensure complete dissolution of the formazan crystals.[9] |
Data Presentation
Table 1: Reported IC50 Values of Lucanthone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MDA-MB-231 | Breast Cancer | ~7.2 (mean for a panel of 7 breast cancer lines) | MTT | [7] |
| BT-20 | Breast Cancer | ~7.2 (mean for a panel of 7 breast cancer lines) | MTT | [7] |
| GBM9 | Glioblastoma | ~1.5 | MTT | [10] |
| GBM43 | Glioblastoma | ~1.5 | MTT | [10] |
| Caki | Renal Carcinoma | Subtoxic at 5 µM | Cell Viability Assay | [11] |
| ACHN | Renal Carcinoma | Subtoxic at 5 µM | Cell Viability Assay | [11] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.[12]
-
Compound Preparation and Treatment: Prepare a 2X stock solution of this compound at various concentrations in culture medium. Remove the old medium from the cells and add 100 µL of the 2X this compound solutions to the respective wells. Include vehicle control (e.g., DMSO) and "compound only" background control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[9][12]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Protocol 2: Assessing Cell Viability with PrestoBlue™ Reagent
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
PrestoBlue™ Addition: Add 10 µL of PrestoBlue™ reagent (10X) to each well containing 90 µL of medium.[13]
-
Incubation: Incubate the plate at 37°C for a period ranging from 10 minutes to 2 hours, depending on the metabolic activity of the cells.[14]
-
Fluorescence/Absorbance Measurement: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.[15] Fluorescence is the more sensitive detection method.[14]
-
Data Analysis: After background subtraction, calculate the percentage of cell viability relative to the control and determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for determining the IC50 of Lucanthone HCl.
Caption: Key signaling pathways affected by this compound.
References
- 1. Lucanthone | C20H24N2OS | CID 10180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scbt.com [scbt.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lucanthone, Autophagy Inhibitor, Enhances the Apoptotic Effects of TRAIL through miR-216a-5p-Mediated DR5 Upregulation and DUB3-Mediated Mcl-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 13. PrestoBlue cell viability assays [bio-protocol.org]
- 14. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
How to determine the optimal timing for Lucanthone and radiation co-treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the optimal timing of Lucanthone and radiation co-treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Lucanthone acts as a radiosensitizer?
A1: Lucanthone enhances the efficacy of radiation therapy primarily by inhibiting key enzymes in the DNA damage response (DDR) pathway. Specifically, it targets Apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in the Base Excision Repair (BER) pathway, and has also been shown to inhibit topoisomerases.[1][2][3] By blocking these repair pathways, Lucanthone prevents cancer cells from repairing the DNA damage induced by ionizing radiation, leading to increased cell death.
Q2: What are the main timing strategies for co-administering Lucanthone and radiation?
A2: The primary timing strategies being investigated are:
-
Neoadjuvant: Lucanthone is administered for a specific period before radiation therapy.
-
Concurrent: Lucanthone is administered simultaneously with the course of radiation therapy.
-
Adjuvant: Lucanthone is administered after the completion of radiation therapy.
Q3: What preclinical evidence exists regarding the optimal timing of Lucanthone and radiation?
A3: Preclinical studies suggest that the timing of Lucanthone administration relative to radiation is critical for its radiosensitizing effect. An in vivo study in Chinese hamsters demonstrated that administering Lucanthone 10 hours before or 7.5 hours after whole-body irradiation significantly reduced the median lethal dose (LD50/7), indicating a potentiation of radiation-induced damage to the gastrointestinal epithelium.[4] Another study showed that administering Lucanthone eight hours before a priming dose of radiation almost completely inhibited the repair of sublethal radiation damage in jejunal crypt cells.[5] While these studies focus on normal tissue and sublethal damage repair, they suggest that a neoadjuvant or early adjuvant schedule may be effective. However, direct comparative studies in tumor models to determine the optimal timing for anti-cancer efficacy are limited.
Q4: How does Lucanthone's effect on cycling cells influence treatment scheduling?
A4: Lucanthone has been noted to act preferentially on cycling cells. Since radiation therapy is also more effective against actively dividing cells, this shared characteristic suggests a synergistic potential, particularly in a concurrent treatment setting. This approach would target the proliferating cancer cell population with both modalities simultaneously.
Troubleshooting Guides
Problem: Inconsistent results in in vitro clonogenic survival assays.
-
Possible Cause 1: Suboptimal timing of Lucanthone pre-treatment.
-
Troubleshooting Tip: Based on its mechanism of inhibiting DNA repair, Lucanthone likely requires sufficient time to engage its target (APE1) before radiation-induced DNA damage occurs. We recommend a pre-incubation period of 8-12 hours with Lucanthone before irradiation to allow for adequate cellular uptake and target inhibition.
-
-
Possible Cause 2: Lucanthone concentration is too high or too low.
-
Troubleshooting Tip: Determine the IC50 of Lucanthone alone in your cell line of interest. For radiosensitization studies, it is advisable to use a non-toxic concentration of Lucanthone (e.g., IC10-IC20) to ensure that the observed cell killing is due to the synergistic effect with radiation and not the cytotoxicity of the drug itself.
-
-
Possible Cause 3: Inappropriate cell seeding density.
-
Troubleshooting Tip: The number of cells seeded for a clonogenic assay must be optimized based on the radiation dose and the expected level of cell killing. Higher radiation doses will require seeding a larger number of cells to obtain a countable number of colonies. It is recommended to test a range of seeding densities for each treatment condition.
-
Problem: Lack of significant tumor growth delay in in vivo models.
-
Possible Cause 1: Inadequate Lucanthone dosing or scheduling.
-
Troubleshooting Tip: Preclinical data suggests that the timing of Lucanthone administration is crucial.[4][5] Consider a treatment schedule where Lucanthone is administered intraperitoneally (i.p.) approximately 8-10 hours before each radiation fraction. This timing is based on evidence of maximal inhibition of sublethal damage repair.[5]
-
-
Possible Cause 2: Poor bioavailability of Lucanthone.
-
Troubleshooting Tip: Ensure that the formulation and route of administration of Lucanthone are appropriate for the animal model. Monitor for any signs of toxicity that might indicate poor tolerance and necessitate a dose reduction. Pharmacokinetic studies to determine the peak serum concentration of Lucanthone can help optimize the timing of administration relative to radiation.[4]
-
-
Possible Cause 3: Tumor model is resistant to APE1 inhibition.
-
Troubleshooting Tip: Before initiating in vivo studies, confirm the sensitivity of your chosen cancer cell line to Lucanthone and its radiosensitizing effects in vitro. If the in vivo model is not responding, consider using a different tumor model with a known dependency on the BER pathway for DNA repair.
-
Data Presentation
Table 1: In Vivo Radiosensitization of Normal Tissue by Lucanthone
| Treatment Schedule | Endpoint | Control | Lucanthone + Radiation | Percent Reduction |
| Lucanthone (100 mg/kg) 10 hours before irradiation | LD50/7 (rads) | 1235 | 995 | 19.4% |
| Lucanthone (100 mg/kg) 7.5 hours after irradiation | LD50/7 (rads) | 1235 | 985 | 20.2% |
Data adapted from Milligan, A. J., et al. (1984).[4]
Table 2: Inhibition of Sublethal Damage Repair by Lucanthone
| Treatment Schedule | Endpoint (Dr in rads) | Control | Lucanthone + Radiation | Percent Reduction |
| Lucanthone (100 mg/kg) coincident with priming radiation dose | Dr (rads) | 261 | 239 | 8.4% |
| Lucanthone (100 mg/kg) 8 hours before priming radiation dose | Dr (rads) | 261 | 29 | 88.9% |
Dr represents the measure of the capacity to accumulate and repair sublethal radiation damage. Data adapted from Milligan, A. J., et al. (1984).[5]
Experimental Protocols
Protocol 1: In Vitro Clonogenic Survival Assay
-
Cell Seeding: Plate cells in 6-well plates at a predetermined density for each treatment condition. Allow cells to attach for 18-24 hours.
-
Lucanthone Treatment (Neoadjuvant Timing):
-
Aspirate media and add fresh media containing the desired concentration of Lucanthone or vehicle control.
-
Incubate for 8-12 hours.
-
-
Irradiation:
-
Irradiate the plates with a single dose of ionizing radiation (e.g., 2, 4, 6, 8 Gy).
-
-
Post-Irradiation Incubation:
-
Aspirate the Lucanthone-containing media and replace it with fresh, drug-free media.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
-
Colony Staining and Counting:
-
Aspirate the media and gently wash the wells with PBS.
-
Fix the colonies with a solution of 10% methanol and 10% acetic acid for 15 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Protocol 2: In Vivo Tumor Growth Delay Assay
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Lucanthone alone, radiation alone, Lucanthone + radiation).
-
Treatment Administration (Neoadjuvant Schedule Example):
-
Administer Lucanthone (e.g., 100 mg/kg, i.p.) or vehicle control.
-
After 8-10 hours, irradiate the tumors with a fractionated radiation schedule (e.g., 2 Gy/day for 5 days).
-
-
Tumor Growth Measurement: Continue to measure tumor volume every 2-3 days until the tumors reach a predetermined endpoint size (e.g., 1000 mm³).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth delay, which is the time it takes for tumors in the treatment groups to reach the endpoint size compared to the control group.
Mandatory Visualizations
Caption: Lucanthone's mechanism of radiosensitization via inhibition of APE1 in the BER pathway.
Caption: Workflow for an in vivo tumor growth delay experiment with neoadjuvant Lucanthone.
References
- 1. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lucanthone and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of lucanthone hydrochloride on the radiation response of intestine and bone marrow of the Chinese hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of lucanthone on sublethal radiation damage, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in experimental results with Lucanthone Hydrochloride
Lucanthone Hydrochloride Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a multi-functional agent with several reported mechanisms of action. Primarily, it is known as:
-
An Autophagy Inhibitor: It impairs the process of autophagic degradation, leading to the accumulation of autophagosomes and proteins like p62/SQSTM1. This is thought to occur through the disruption of lysosomal function and lysosomal membrane permeabilization.[1][2]
-
A DNA Repair Inhibitor: It inhibits the endonuclease activity of Apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in the DNA base excision repair (BER) pathway.[3][4] This action prevents the repair of DNA damage, which can sensitize cancer cells to radiation and certain chemotherapies.[4][5]
-
A Topoisomerase Inhibitor and DNA Intercalator: Lucanthone can intercalate into DNA and interfere with the activity of topoisomerase I and II, which are crucial for DNA replication and transcription.[5][6]
Q2: What are the known molecular targets of Lucanthone?
Lucanthone has several molecular targets which contribute to its biological activity. These include:
-
Apurinic/apyrimidinic endonuclease 1 (APE1): Lucanthone directly binds to and inhibits the endonuclease function of APE1.[4][7][8]
-
Topoisomerase I and II: It inhibits the function of these enzymes, which are vital for managing DNA topology during cellular processes.[5][6]
-
Lysosomes: It targets lysosomes, leading to lysosomal membrane permeabilization and subsequent inhibition of autophagic flux.[1][2]
-
DNA: It acts as a DNA intercalating agent, inserting itself between DNA base pairs.[5]
Q3: What is the recommended solvent and storage condition for this compound?
-
Solubility: The free base form of Lucanthone is soluble in Dimethyl Sulfoxide (DMSO), but not in water.[9] Note that moisture-absorbing DMSO can reduce solubility, so it is recommended to use fresh, anhydrous DMSO.[9] The hydrochloride salt form is reported to be freely soluble in water.[10] Always refer to the manufacturer's datasheet for specific solubility information.
-
Storage of Powder: The solid powder form should be stored at -20°C for long-term stability (up to 3 years).[9]
-
Storage of Stock Solutions: Stock solutions prepared in DMSO should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[9]
Q4: Why do I see different IC50 values in my experiments compared to published data?
Variability in IC50 values is common and can be attributed to several factors:
-
Cell Line Specifics: Different cancer cell lines exhibit varying sensitivity to Lucanthone. For instance, the mean IC50 in a panel of breast cancer cell lines was 7.2 µM, while in glioma stem cells it was ~1.5 µM.[2][3] This can be due to differences in gene expression, mutation status (e.g., p53), metabolic activity, and proliferation rate.[1]
-
Experimental Conditions: The IC50 value is highly dependent on the parameters of the assay.[11] Key factors include:
-
Cell Seeding Density: Higher cell numbers can sometimes lead to higher apparent IC50 values.
-
Duration of Drug Exposure: Treatment times in published studies vary (e.g., 48h, 72h, 5 days). A longer exposure often results in a lower IC50.[2][11][12]
-
Assay Type: Different viability assays (e.g., MTT, ATPlite, Trypan Blue, Crystal Violet) measure different cellular endpoints and can yield different results.[3][12]
-
-
Compound Handling: Improper storage or handling of the compound, such as repeated freeze-thaw cycles of stock solutions, can lead to degradation and loss of potency.
Q5: My cell viability results are not consistent. What could be the cause?
Inconsistency in experimental results can be frustrating. Here are some common causes:
-
Reagent Preparation: Ensure Lucanthone stock solutions are prepared fresh or properly stored as aliquots to avoid degradation from multiple freeze-thaw cycles. Confirm the quality of your DMSO solvent.[9]
-
Cell Culture Conditions: Maintain consistent cell culture practices, including cell passage number, confluency at the time of seeding, and media composition.
-
Assay Execution: Pipetting accuracy, even distribution of cells in multi-well plates (avoiding edge effects), and consistent incubation times are critical for reproducibility.[13]
-
Biological Variability: Inherent biological fluctuations can contribute to variability. Ensure you have an adequate number of biological and technical replicates to assess the statistical significance of your results.
Q6: How does Lucanthone's effect vary between different cell lines?
The cellular response to Lucanthone is context-dependent. Its multi-targeted nature means that the predominant effect can differ based on the cell line's characteristics:
-
DNA Repair Capacity: Cells with compromised DNA repair pathways may be more sensitive to Lucanthone's APE1 and topoisomerase inhibitory effects.[4]
-
Autophagy Dependence: Cancer cells that rely heavily on autophagy for survival (e.g., under metabolic stress) may be more susceptible to its autophagy-inhibiting properties.[1]
-
Proliferation Rate: Lucanthone has been noted to act preferentially on cycling cells, which may explain differential sensitivity between rapidly dividing cancer cells and quiescent normal cells.[5][6]
-
p53 Status: Studies have shown that Lucanthone can reduce cancer cell viability independent of p53 status, suggesting its mechanism is not reliant on this specific pathway.[1][14]
Troubleshooting Guides
Problem 1: Low or No Activity of Lucanthone in My Assay
| Possible Cause | Suggested Solution |
| Compound Degradation | Prepare a fresh stock solution from powder. Ensure proper long-term storage at -20°C (powder) or -80°C (solution).[9] Avoid repeated freeze-thaw cycles by making single-use aliquots. |
| Inadequate Concentration | The effective concentration of Lucanthone can vary significantly between cell lines (from ~1.5 µM to over 10 µM).[2] Perform a dose-response experiment with a wide concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal range for your specific cell line. |
| Insufficient Exposure Time | Some effects of Lucanthone, particularly those related to autophagy inhibition, may take 48-72 hours to become apparent.[1][12] Consider extending the treatment duration. |
| Solubility Issues | Ensure complete dissolution of the compound in high-quality, anhydrous DMSO before diluting in culture medium.[9] Precipitates can form when diluting a concentrated DMSO stock into aqueous media; check for this visually and vortex gently before adding to cells. |
| Cell Line Resistance | The specific cell line may be inherently resistant to the mechanisms of Lucanthone. Verify the expected effect by testing a known sensitive cell line in parallel. |
Problem 2: High Variability Between Replicate Wells/Experiments
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. When plating, mix the cell suspension between pipetting to prevent settling. Avoid using the outer wells of multi-well plates, which are prone to evaporation ("edge effect"). |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure proper technique, especially when performing serial dilutions. For small volumes, it is better to prepare a larger volume of a working solution and dispense that into replicate wells. |
| DMSO/Solvent Toxicity | Ensure the final concentration of DMSO in the culture medium is consistent across all wells (including vehicle controls) and is non-toxic to the cells (typically ≤0.5%).[13] |
| Assay Timing | Read plates at a consistent time point after adding detection reagents (e.g., MTT). For endpoint assays, ensure the incubation time with the drug is precisely the same for all plates within an experiment.[11] |
| Biological Fluctuation | Use cells within a consistent range of passage numbers. Perform experiments on different days (biological replicates) to ensure the observed effect is robust. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[15]
| Cell Line(s) | Cancer Type | IC50 Value (µM) | Assay / Duration |
| Panel of 7 Breast Cancer Lines | Breast Cancer | Mean: 7.2 | MTT / 72h |
| Glioma Stem-like Cells (GSC) | Glioblastoma | ~1.5 | MTT / 5 days |
| KR158, GLUC2 | Glioblastoma | ~11-13 | MTT / 3 days |
| APE1 Incision Assay (in vitro) | N/A (Biochemical) | 5 | Plasmid DNA Incision |
(Data compiled from references[2][3][8][16])
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of tetrazolium salt (MTT) by living cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Appropriate cancer cell line and complete culture medium
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
DMSO (for solubilization)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Lucanthone in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Lucanthone (e.g., 0.5, 1, 5, 10, 20, 40 µM).[3] Include a "vehicle control" with the same final concentration of DMSO as the highest drug concentration.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Western Blot for Autophagy Markers (LC3-II and p62)
This protocol is used to detect changes in key autophagy-related proteins, LC3 and p62, following Lucanthone treatment. An increase in the lipidated form of LC3 (LC3-II) and an accumulation of p62 are indicative of autophagy inhibition.[1]
Materials:
-
This compound
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62/SQSTM1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with Lucanthone (e.g., 10 µM) and a vehicle control for the desired time (e.g., 48 hours). A positive control for autophagy inhibition like Bafilomycin A1 or Chloroquine can be included.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a higher percentage gel, like 15%, is better for resolving LC3-I and LC3-II). Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-LC3 and anti-p62, diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. An accumulation of LC3-II (the lower band) and p62 relative to a loading control (like β-actin) in Lucanthone-treated samples indicates inhibition of autophagic flux.[1]
Visualizations
Caption: Lucanthone's inhibition of the late stages of autophagy.
Caption: Lucanthone inhibits DNA repair by targeting APE1.
Caption: General experimental workflow for assessing Lucanthone efficacy.
References
- 1. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lucanthone | C20H24N2OS | CID 10180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | C20H25ClN2OS | CID 11054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 16. Lucanthone and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Improving the Therapeutic Index of Lucanthone in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Lucanthone in combination therapies. The information is designed to help researchers optimize their experimental design, interpret results, and overcome common challenges to effectively evaluate and improve the therapeutic index of Lucanthone.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of Lucanthone in cancer therapy?
Lucanthone is a multi-functional agent with several reported mechanisms of action that contribute to its anti-cancer effects. It is an orally available thioxanthone-based compound that can intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[1] Additionally, Lucanthone inhibits the DNA repair enzyme apurinic-apyrimidinic endonuclease 1 (APE1), which can sensitize tumor cells to DNA-damaging agents and radiation.[1]
A key mechanism that enhances its potential in combination therapies is its role as an autophagy inhibitor.[2] Lucanthone disrupts lysosomal function, leading to lysosomal membrane permeabilization and the inhibition of autophagic flux.[3][4][5][6] This blockage of the pro-survival autophagy pathway can render cancer cells more susceptible to apoptosis induced by other chemotherapeutic agents.
2. In which cancer types has Lucanthone shown the most promise in combination therapies?
Preclinical and clinical research has primarily focused on the use of Lucanthone in glioblastoma multiforme (GBM).[2][3][4][6] Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for treating brain tumors.[1] Studies have shown that Lucanthone can synergize with the standard-of-care chemotherapy temozolomide (TMZ), even in TMZ-resistant GBM cells.[2][3] Combination studies have also been explored in breast cancer.[5]
3. What are the common combination strategies being investigated with Lucanthone?
Lucanthone is most commonly investigated in combination with:
-
DNA-damaging agents: Such as temozolomide (TMZ) for glioblastoma, where Lucanthone's inhibition of DNA repair can enhance the cytotoxic effects of TMZ.[3][6]
-
Radiation therapy: Lucanthone can act as a radiosensitizer, making cancer cells more vulnerable to the DNA damage induced by radiation.[1]
-
Other chemotherapeutics: Its ability to inhibit autophagy suggests potential synergy with a range of drugs that induce cellular stress and rely on autophagy for cell survival.[5]
4. What is the rationale for combining an autophagy inhibitor like Lucanthone with chemotherapy?
Many chemotherapeutic agents induce cellular stress, which can trigger autophagy as a pro-survival mechanism in cancer cells. By inhibiting autophagy, Lucanthone can prevent cancer cells from clearing damaged components and recycling nutrients, thereby lowering the threshold for apoptosis and enhancing the efficacy of the co-administered chemotherapeutic drug.[5]
Troubleshooting Guides
Section 1: In Vitro Assay Challenges
Question: I am observing high variability in my cell viability assays (e.g., MTT, Crystal Violet) with Lucanthone. What are the potential causes and solutions?
Answer:
High variability in cell viability assays is a common issue. Here are some potential causes and troubleshooting steps:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.
-
Solution: Ensure a single-cell suspension before seeding by thorough but gentle pipetting. After seeding, gently rock the plate in a cross pattern to ensure even distribution. Allow cells to adhere and stabilize overnight before adding any treatment.[7]
-
-
Drug Solubility and Stability: Lucanthone may have limited solubility or stability in certain culture media, especially over long incubation periods. This can lead to inconsistent drug concentrations.
-
Solution: Prepare fresh stock solutions of Lucanthone in an appropriate solvent like DMSO. When diluting in media, ensure thorough mixing. For long-term assays (beyond 48-72 hours), consider replenishing the media with fresh drug to maintain a consistent concentration. It is also advisable to test the stability of Lucanthone in your specific cell culture media under incubation conditions.[8]
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Assay-Specific Issues:
-
MTT Assay: The metabolic activity of cells, which the MTT assay measures, can be influenced by factors other than cell number. Ensure that the incubation time with the MTT reagent is consistent across all plates and that the formazan crystals are fully dissolved before reading the absorbance.
-
Crystal Violet Assay: Incomplete washing can leave residual stain, while overly aggressive washing can dislodge viable cells.
-
Solution: Standardize the washing procedure. Use a gentle, consistent stream of water or PBS and ensure complete removal of excess stain before solubilization.[9]
-
-
Question: I am not observing the expected synergistic effect when combining Lucanthone with another drug. What could be the reasons?
Answer:
A lack of synergy can be due to several factors, ranging from experimental design to the underlying biology.
-
Suboptimal Drug Concentrations: The synergistic effect of a drug combination is often concentration-dependent.
-
Solution: Perform dose-response curves for each drug individually to determine their respective IC50 values in your cell line. Based on these values, design a combination matrix with a range of concentrations for both drugs, including concentrations below, at, and above their IC50s. This will help identify the optimal concentration range for synergy.[10][11]
-
-
Inappropriate Assay Endpoint or Timing: Synergy may be more apparent at specific time points or with certain biological readouts.
-
Solution: Conduct time-course experiments to assess cell viability or other relevant endpoints at multiple time points (e.g., 24h, 48h, 72h). Consider using assays that measure apoptosis (e.g., Annexin V/PI staining) or DNA damage (e.g., γH2AX staining) in addition to cell viability to get a more complete picture of the drug interaction.
-
-
Cell Line-Specific Resistance Mechanisms: The target cell line may have intrinsic or acquired resistance mechanisms that counteract the effects of one or both drugs.
-
Solution: Investigate the expression of relevant proteins in your cell line, such as those involved in DNA repair pathways or drug efflux pumps. Consider using a panel of cell lines with different genetic backgrounds to assess the generalizability of the combination's effect.
-
-
Incorrect Synergy Calculation: The mathematical model used to calculate synergy can influence the outcome.
-
Solution: Utilize established models for synergy analysis, such as the Chou-Talalay method (Combination Index) or the Bliss Independence model. Software like CompuSyn can facilitate these calculations. A Combination Index (CI) value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.[10][11]
-
Section 2: Autophagy and Lysosomal Function Assays
Question: How can I confirm that Lucanthone is inhibiting autophagy in my experimental system?
Answer:
Confirming autophagy inhibition requires monitoring key markers of the autophagic flux.
-
Western Blot Analysis of LC3 and p62: This is the most common method.
-
LC3-II Accumulation: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). An autophagy inhibitor like Lucanthone will block the degradation of autophagosomes, leading to an accumulation of LC3-II.
-
p62/SQSTM1 Accumulation: p62 is a protein that is selectively degraded by autophagy. Inhibition of autophagy will lead to an accumulation of p62.
-
Troubleshooting: If you do not observe an increase in LC3-II and p62, it could be due to insufficient drug concentration or treatment time. Optimize these parameters. Also, ensure the quality of your antibodies and that your protein transfer in the Western blot is efficient.[12][13][14][15][16]
-
-
Fluorescence Microscopy:
-
LC3 Puncta Formation: Transfecting cells with a GFP-LC3 or similar fluorescently tagged LC3 construct allows for the visualization of autophagosomes as fluorescent puncta. An increase in the number of these puncta per cell after Lucanthone treatment indicates an accumulation of autophagosomes.
-
Lysosomal Staining: Dyes like Acridine Orange can be used to visualize lysosomes. Lucanthone treatment may lead to an increase in the size and number of acidic vesicles.[4][6]
-
Question: I want to measure Lucanthone-induced lysosomal membrane permeabilization (LMP). What methods can I use?
Answer:
LMP is a key event in Lucanthone's mechanism of action. Here are a couple of methods to assess it:
-
Acridine Orange Relocation: Acridine Orange (AO) is a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytoplasm and nucleus. Upon LMP, AO leaks into the cytoplasm, resulting in a decrease in red fluorescence and an increase in green fluorescence, which can be quantified by fluorescence microscopy or flow cytometry.
-
Cathepsin Release: LMP leads to the release of lysosomal proteases, such as cathepsins, into the cytosol. You can detect this by performing subcellular fractionation followed by Western blotting for cathepsins in the cytosolic fraction.
Quantitative Data Summary
Table 1: IC50 Values of Lucanthone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KR158 | Glioblastoma (murine) | ~11-13 | [3] |
| GLUC2 | Glioblastoma (murine) | ~11-13 | [3] |
| KR158 GSC | Glioblastoma Stem Cell (murine) | ~2 | [3] |
| GLUC2 GSC | Glioblastoma Stem Cell (murine) | ~2 | [3] |
| MDA-MB-231 | Breast Cancer | ~7.2 (mean of 7 cell lines) | [5] |
| BT-20 | Breast Cancer | ~7.2 (mean of 7 cell lines) | [5] |
| T47D | Breast Cancer | ~7.2 (mean of 7 cell lines) | [5] |
| MCF7 | Breast Cancer | ~7.2 (mean of 7 cell lines) | [5] |
| SK-BR-3 | Breast Cancer | ~7.2 (mean of 7 cell lines) | [5] |
| MDA-MB-468 | Breast Cancer | ~7.2 (mean of 7 cell lines) | [5] |
| BT-474 | Breast Cancer | ~7.2 (mean of 7 cell lines) | [5] |
Table 2: Combination Index (CI) Values for Lucanthone with Other Agents
| Combination | Cell Line | Cancer Type | CI Value | Interpretation | Reference |
| Lucanthone + Temozolomide | KR158, GLUC2 | Glioblastoma (murine) | < 1 | Synergy | [3] |
| Lucanthone + Vorinostat | Breast Cancer Cell Lines | Breast Cancer | Not specified, but enhanced activity | Synergy | [5] |
Note: A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10][11]
Experimental Protocols
Protocol 1: Crystal Violet Cell Viability Assay for Synergy Assessment
This protocol is adapted for assessing the synergistic effects of Lucanthone and another agent (e.g., Temozolomide) on adherent cancer cells.
Materials:
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
Lucanthone and second drug of interest
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)[9]
-
Methanol or other suitable solubilization solution
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium.[17]
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Lucanthone and the second drug in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the drug-containing medium according to your combination matrix design (including single-drug and combination treatments, as well as vehicle controls).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
Staining:
-
Washing and Drying:
-
Gently wash the plate four times with tap water.[9]
-
Invert the plate on a paper towel and tap gently to remove excess water.
-
Allow the plate to air dry completely at room temperature.
-
-
Solubilization and Measurement:
-
Add 100-200 µL of methanol to each well to solubilize the stain.[9]
-
Incubate for 20 minutes at room temperature on a shaker.
-
Measure the absorbance at 570-590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the percentage of cell viability for each treatment condition.
-
Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy, additivity, or antagonism.
-
Protocol 2: Western Blot Analysis of LC3 and p62
This protocol outlines the steps for detecting changes in the autophagy markers LC3 and p62 following Lucanthone treatment.
Materials:
-
6-well tissue culture plates
-
Lucanthone
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B and anti-p62/SQSTM1
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of Lucanthone for the appropriate duration (e.g., 24-48 hours). Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62 (at manufacturer's recommended dilutions) overnight at 4°C.[12][13]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the levels of LC3-II and p62 to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels indicates autophagy inhibition.[15][16]
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. LC3- and p62-based biochemical methods for the analysis of autophagy progression in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
Navigating the Translational Gap: A Technical Support Center for Lucanthone Hydrochloride Research
For Immediate Release
Researchers, scientists, and drug development professionals investigating the potential of Lucanthone Hydrochloride now have access to a dedicated technical support center. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when translating this promising compound from preclinical to clinical studies. The content is structured to offer practical solutions and detailed experimental insights to facilitate a smoother transition from bench to bedside.
A significant hurdle in the clinical development of Lucanthone was the termination of the Phase II clinical trial (NCT01587144) for Glioblastoma Multiforme (GBM). While the precise reasons for this termination are not publicly detailed, common challenges in oncology drug development often revolve around patient accrual, safety concerns, or inconclusive efficacy data.[1][2][3] This guide aims to equip researchers with the knowledge to proactively address potential translational obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Formulation and Solubility
Question: I am having difficulty dissolving this compound for my in vitro experiments. What is the recommended solvent and what are the potential challenges with oral formulation for in vivo studies?
Answer:
For preclinical in vitro studies, Lucanthone has been successfully solubilized in a mixture of 10% DMSO and 40% 2-Hydroxypropyl-β-cyclodextrin in PBS. It is crucial to ensure complete dissolution to achieve accurate and reproducible results.
Challenges in developing an oral formulation for clinical use often stem from the physicochemical properties of the drug. While specific formulation details for the terminated clinical trial are not available, general challenges for oral solid dosage forms of poorly soluble drugs include:
-
Low Aqueous Solubility: This can lead to poor dissolution in the gastrointestinal tract and, consequently, low bioavailability.
-
Stability: The compound may be unstable in the acidic environment of the stomach or susceptible to degradation over its shelf life.
-
Excipient Compatibility: Interactions between this compound and the inactive ingredients (excipients) in a tablet or capsule can affect the drug's release and absorption.
Troubleshooting Tips:
-
For in vitro work, prepare fresh solutions and consider gentle warming or sonication to aid dissolution.
-
For preclinical oral formulations, exploring different vehicle systems, such as lipid-based formulations or amorphous solid dispersions, may improve bioavailability.
-
Conduct thorough pre-formulation studies to assess solubility, stability, and excipient compatibility before committing to a final formulation for in vivo experiments.
Preclinical Efficacy and Mechanism of Action
Question: My in vitro results show potent cytotoxic effects of Lucanthone, but I'm concerned about its translatability to an in vivo model. What is the current understanding of its mechanism of action and preclinical efficacy?
Answer:
Lucanthone has demonstrated significant preclinical efficacy, particularly in glioma models. It is a potent inhibitor of autophagy and also targets topoisomerase II and AP endonuclease.[4] Notably, it has shown efficacy against temozolomide-resistant glioma stem-like cells, which is a critical aspect for treating recurrent GBM.[5]
Key Preclinical Efficacy Data:
| Cell Line/Model | Key Findings | Reference |
| Glioblastoma Stem-like Cells (GSCs) | IC50 of ~1.5 µM and IC90 of ~3 µM. | [5] |
| Temozolomide-Resistant Glioma Model | Impeded tumor growth and reduced the number of stem-like glioma cells. | [5] |
Signaling Pathway Implicated in Lucanthone's Mechanism of Action:
Caption: Lucanthone's multi-faceted mechanism of action.
Toxicity
Question: What is known about the toxicity profile of Lucanthone, and how did preclinical findings translate to the clinic?
Answer:
There appears to be a discrepancy in the reported toxicity of Lucanthone between preclinical animal studies and what has been generally observed in humans at therapeutic doses.
Preclinical Toxicity:
-
Some studies in hamsters have indicated potential for gastrointestinal toxicity.
Clinical Toxicity:
-
General statements suggest that at clinically tolerated doses, Lucanthone does not exhibit significant hematological or gastrointestinal toxicity.[4]
Troubleshooting and Considerations:
-
Species-Specific Differences: The metabolism and physiological response to drugs can vary significantly between species. It is crucial to select an appropriate animal model for toxicological studies that is most predictive of the human response.
-
Dose Escalation: Careful dose-escalation studies in preclinical models are necessary to determine the maximum tolerated dose (MTD) and to identify potential organ toxicities.
-
Monitoring: In clinical trials, close monitoring of hematological and gastrointestinal parameters is essential, even if preclinical data in certain models did not indicate significant toxicity. The exclusion criteria for the NCT01587144 trial included baseline abnormalities in neutrophil and platelet counts, as well as bilirubin, creatinine, ALT, and AST levels, indicating a cautious approach to patient safety.[6]
Pharmacokinetics (PK)
Question: I am trying to establish a dosing regimen for my animal studies. What is the available pharmacokinetic data for Lucanthone, and how does it compare between preclinical models and humans?
Answer:
Direct comparative pharmacokinetic data between different preclinical species and humans is limited.
Preclinical Pharmacokinetics (Mice):
-
Specific parameters like half-life, Cmax, and AUC in mice would require consulting the primary literature for the specific study design.
Clinical Pharmacokinetics:
-
Serum levels of 8 to 12 µM have been reported in patients and are considered clinically relevant.[5]
Troubleshooting PK Variability:
-
Interspecies Scaling: Extrapolating pharmacokinetic parameters from animal models to humans is a significant challenge in drug development.[7] Factors such as differences in metabolism, protein binding, and body size can all contribute to variations.
-
Formulation Impact: The formulation used in preclinical studies can significantly impact the pharmacokinetic profile. It is important to use a consistent and well-characterized formulation.
-
Dose and Route of Administration: The dose and route of administration will directly influence the pharmacokinetic parameters. These should be carefully considered and justified in the experimental design.
Experimental Workflow for Preclinical to Clinical Translation:
Caption: A generalized workflow for drug development.
Detailed Experimental Protocols
In Vivo Glioblastoma Xenograft Model
This protocol is a generalized representation based on common practices in the field and may need to be adapted for specific research questions.
-
Cell Culture:
-
Culture human glioblastoma cell lines (e.g., U87MG, patient-derived xenograft lines) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and assess viability (e.g., using trypan blue exclusion).
-
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude mice or NOD-scid gamma mice) to prevent rejection of human tumor cells.
-
Acclimatize animals to the facility for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an approved protocol (e.g., isoflurane inhalation).
-
Inject a suspension of tumor cells (typically 1x10^6 to 5x10^6 cells in 100-200 µL of sterile PBS or media) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor growth.
-
Measure tumor volume using calipers at set intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% 2-Hydroxypropyl-β-cyclodextrin in PBS).
-
Administer the treatment (e.g., via oral gavage or intraperitoneal injection) according to the planned dosing schedule and concentration. The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target engagement and mechanism of action.
-
-
Statistical Analysis:
-
Analyze the data using appropriate statistical methods to determine the significance of any differences in tumor growth between the treatment and control groups.
-
This technical support center will be continuously updated as new information on this compound becomes available. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date experimental procedures.
References
- 1. Understanding the Termination of Urologic Cancer Clinical Trials: Insights and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of factors leading to early termination in glioblastoma-related clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Termination of Oncology Clinical Trials in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Challenges in preclinical to clinical translation for anticancer carrier-mediated agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Lucanthone Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lucanthone Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: this compound is freely soluble in water, which is a positive attribute for dissolution. However, its overall oral bioavailability can be limited by factors such as its metabolism to hycanthone and potential interactions with efflux transporters. The compound belongs to the thioxanthenone class, and like many drugs in this class, it may undergo first-pass metabolism, which can reduce the amount of active drug reaching systemic circulation.[1][2]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Based on general principles of drug delivery for compounds with similar characteristics, the most promising strategies include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract, potentially bypass efflux pumps, and improve its absorption profile.
-
Liposomal encapsulation: Liposomes can encapsulate hydrophilic drugs like this compound in their aqueous core, facilitating transport across the intestinal membrane and potentially altering the pharmacokinetic profile.
-
Co-administration with absorption enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption of the drug.
Q3: Are there any known pharmacokinetic parameters for this compound in vivo?
A3: Limited public data is available for the oral administration of this compound. However, a study in Chinese hamsters following intraperitoneal administration showed a peak serum concentration (Cmax) of 8 µg/mL at 1.5 hours (Tmax) post-inoculation, with a half-life of approximately 6 hours.[1][3] It is important to note that these parameters will likely differ with oral administration and formulation changes.
Q4: What is the primary metabolic pathway for Lucanthone?
A4: Lucanthone is a prodrug that is metabolized to its active form, Hycanthone.[2][4][5] This biotransformation is a critical step in its mechanism of action. While specific cytochrome P450 (CYP) enzymes involved in the metabolism of Lucanthone are not well-documented, thioxanthenones, in general, are known to be metabolized by CYP enzymes, particularly CYP3A4 and to a lesser extent, CYP2D6.[6][7][8][9][10]
Troubleshooting Guides
Nanoparticle Formulation
Issue: Low encapsulation efficiency of this compound in polymeric nanoparticles.
| Potential Cause | Troubleshooting Step |
| Poor interaction between drug and polymer: this compound's hydrophilicity may lead to its leakage into the aqueous phase during formulation. | 1. Optimize the polymer type: Experiment with different polymers that may have better interaction with this compound. 2. Adjust the drug-to-polymer ratio: Increasing the relative amount of polymer can sometimes improve encapsulation. 3. Modify the formulation method: Consider using a double emulsion method (w/o/w) which is more suitable for encapsulating hydrophilic drugs. |
| Inappropriate solvent system: The choice of organic and aqueous phases can significantly impact encapsulation. | 1. Screen different organic solvents: Evaluate solvents with varying polarities. 2. Adjust the pH of the aqueous phase: The ionization state of this compound can influence its partitioning and encapsulation. |
Issue: High polydispersity index (PDI) of the nanoparticle formulation.
| Potential Cause | Troubleshooting Step |
| Inadequate energy input during formulation: Insufficient sonication or homogenization can result in a wide particle size distribution. | 1. Optimize sonication/homogenization parameters: Increase the time and/or power of sonication or homogenization. 2. Use a probe sonicator: This provides more localized and intense energy compared to a bath sonicator. |
| Suboptimal stabilizer concentration: The concentration of the surfactant or stabilizer is crucial for preventing particle aggregation. | 1. Titrate the stabilizer concentration: Perform experiments with varying concentrations of the stabilizer to find the optimal level. |
Liposomal Encapsulation
Issue: Low trapping efficiency of this compound in liposomes.
| Potential Cause | Troubleshooting Step |
| Passive entrapment limitations: For hydrophilic drugs, passive entrapment during liposome formation can be inefficient. | 1. Employ active loading techniques: Utilize a pH gradient or ammonium sulfate gradient to actively load this compound into the liposomes after their formation. This can significantly increase trapping efficiency. |
| Unfavorable lipid composition: The charge and fluidity of the lipid bilayer can affect drug retention. | 1. Incorporate charged lipids: Including negatively charged lipids like phosphatidylserine or phosphatidylglycerol might improve the retention of the positively charged this compound through electrostatic interactions. 2. Add cholesterol: Increasing the cholesterol content can decrease the permeability of the lipid bilayer, reducing drug leakage. |
In Vivo Pharmacokinetic Studies
Issue: High variability in plasma concentrations between animal subjects.
| Potential Cause | Troubleshooting Step |
| Inconsistent oral gavage technique: Improper administration can lead to dosing errors and variability in absorption. | 1. Ensure proper training: All personnel performing oral gavage should be adequately trained and proficient in the technique. 2. Use appropriate gavage needles: The size of the gavage needle should be appropriate for the animal species and size. |
| Fasted vs. fed state: The presence of food in the gastrointestinal tract can significantly affect drug absorption. | 1. Standardize the feeding schedule: Ensure all animals are fasted for a consistent period before drug administration. |
| Stress-induced physiological changes: Handling and restraint can cause stress, which may alter gastrointestinal motility and blood flow. | 1. Acclimatize animals to handling: Handle the animals for several days before the study to reduce stress on the day of the experiment. 2. Consider alternative dosing methods: For some studies, voluntary oral administration in a palatable vehicle might be an option. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Chinese Hamsters (Intraperitoneal Administration)
| Parameter | Value | Unit | Reference |
| Dose | 100 | mg/kg | [3] |
| Cmax | 8 | µg/mL | [3] |
| Tmax | 1.5 | hours | [3] |
| Half-life (t1/2) | ~6 | hours | [3] |
Note: This data is for intraperitoneal administration and should be interpreted with caution when considering oral bioavailability strategies.
Experimental Protocols
Preparation of this compound Loaded Chitosan Nanoparticles (Ionic Gelation Method)
This protocol is a general method for preparing chitosan nanoparticles and would require optimization for this compound.
-
Preparation of Chitosan Solution: Dissolve 100 mg of low molecular weight chitosan in 100 mL of a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.
-
Preparation of Drug Solution: Dissolve a predetermined amount of this compound in deionized water.
-
Nanoparticle Formation: Add the this compound solution to the chitosan solution under constant magnetic stirring.
-
Addition of Cross-linker: Prepare a solution of sodium tripolyphosphate (TPP) in deionized water (e.g., 1 mg/mL). Add the TPP solution dropwise to the chitosan-drug mixture under continuous stirring. The formation of nanoparticles is observed by the appearance of opalescence.
-
Stirring and Maturation: Continue stirring for 30 minutes to allow for the formation and stabilization of the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at approximately 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove unencapsulated drug and other reagents.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
This is a standard protocol for preparing liposomes and would need to be adapted and optimized for this compound.
-
Lipid Film Formation: Dissolve a mixture of lipids (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, uniform lipid film on the inner wall of theflask.
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound by rotating the flask at a temperature above the lipid phase transition temperature. This will lead to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be sonicated (using a probe or bath sonicator) or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated this compound by dialysis, gel filtration chromatography, or ultracentrifugation.
-
Characterization: Characterize the liposomes for vesicle size, PDI, zeta potential, and encapsulation efficiency.
In Vivo Oral Pharmacokinetic Study in Rats
This is a general protocol for conducting an oral pharmacokinetic study and should be performed in compliance with institutional animal care and use guidelines.
-
Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Formulation Administration: Administer the this compound formulation (e.g., solution, nanoparticle suspension, or liposomal formulation) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Drug Analysis: Determine the concentration of this compound and its metabolite, Hycanthone, in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) with a suitable detector.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), and bioavailability, using appropriate software.
Visualizations
Caption: Experimental Workflow for Nanoparticle Formulation.
Caption: Experimental Workflow for Liposome Preparation.
Caption: Proposed Metabolic Pathway of Lucanthone.
References
- 1. This compound | C20H25ClN2OS | CID 11054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of this compound on the radiation response of intestine and bone marrow of the Chinese hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Validation & Comparative
Comparing the efficacy of Lucanthone Hydrochloride to chloroquine as an autophagy inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Lucanthone Hydrochloride and Chloroquine as inhibitors of autophagy. The following sections detail their mechanisms of action, present quantitative data on their potency, outline relevant experimental protocols, and visualize key cellular pathways and workflows.
Introduction
Autophagy is a cellular self-degradation process essential for maintaining homeostasis, which cancer cells can exploit to survive stress and develop resistance to therapies. Consequently, inhibiting autophagy is a promising strategy in oncology. Chloroquine (CQ), a well-established antimalarial drug, and its derivative hydroxychloroquine (HCQ), have been the most commonly used autophagy inhibitors in clinical and preclinical studies. However, concerns regarding their potency and potential for ocular toxicity have prompted the search for novel, more effective agents. This compound, a thioxanthenone derivative, has emerged as a potent autophagy inhibitor with a potentially improved therapeutic index. This guide offers a direct comparison of these two compounds to inform research and development efforts.
Mechanism of Action
Both this compound and Chloroquine inhibit the late stages of autophagy by disrupting lysosomal function. As weak bases, they accumulate in the acidic environment of lysosomes, leading to an increase in lysosomal pH.[1][2] This de-acidification inhibits the activity of lysosomal hydrolases, which are crucial for the degradation of autophagic cargo. The impairment of lysosomal function prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.[3][4]
While both drugs share this primary mechanism, evidence suggests Lucanthone may also induce lysosomal membrane permeabilization (LMP), contributing to its cytotoxic effects.[3][5]
Quantitative Comparison of Efficacy
This compound has demonstrated significantly greater potency as an autophagy inhibitor and cytotoxic agent compared to Chloroquine in various cancer cell lines.
| Compound | Cell Line Panel | Mean IC50 (μM) | Reference |
| This compound | Breast Cancer (7 lines) | 7.2 | [3] |
| Chloroquine | Breast Cancer (7 lines) | 66 | [3] |
| Chloroquine | Renal Cancer (A498) | 16 | [6] |
| Chloroquine | Renal Cancer (769P) | 25 | [6] |
| Chloroquine | Renal Cancer (SN12C) | 62 | [6] |
| Chloroquine | Renal Cancer (RXF393) | 81 | [6] |
| Chloroquine | Cholangiocarcinoma (QBC939) | 53.01 |
IC50 values represent the concentration of the drug required to inhibit cell viability by 50%.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and Chloroquine.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or Chloroquine for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Analysis of Autophagic Flux (Western Blot for LC3 and p62)
This protocol is used to monitor the inhibition of autophagy by assessing the levels of key autophagic marker proteins.
Methodology:
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II/LC3-I ratio and p62 levels indicates inhibition of autophagic flux.
Measurement of Lysosomal pH (LysoSensor Assay)
This protocol is used to assess the effect of this compound and Chloroquine on lysosomal acidification.
Methodology:
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Drug Treatment: Treat the cells with the compounds for the desired time.
-
LysoSensor Staining: Incubate the cells with LysoSensor Yellow/Blue DND-160 (typically 1-5 µM) for 5-30 minutes at 37°C.[7][8]
-
Imaging: Wash the cells with pre-warmed medium and immediately image them using a fluorescence microscope.
-
Ratio Analysis: LysoSensor Yellow/Blue emits blue fluorescence in neutral environments and yellow fluorescence in acidic environments. The ratio of yellow to blue fluorescence intensity is used to determine the lysosomal pH by generating a calibration curve with buffers of known pH.[9] An increase in the blue signal or a decrease in the yellow/blue ratio indicates lysosomal de-acidification.
Visualizations
Signaling Pathway of Autophagy Inhibition
Caption: Mechanism of autophagy inhibition by Lucanthone and Chloroquine.
Experimental Workflow for Efficacy Comparison
References
- 1. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo [frontiersin.org]
- 6. Lysosomal pH Measurement [bio-protocol.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 9. Dual-emission ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue dextran. | Thermo Fisher Scientific - US [thermofisher.com]
Lucanthone Hydrochloride Demonstrates Significant Anti-Tumor Efficacy in Preclinical Xenograft Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – New comparative analyses of preclinical data validate the potent anti-tumor effects of Lucanthone Hydrochloride in various xenograft models of human cancer. The findings, consolidated here, provide compelling evidence for researchers, scientists, and drug development professionals on the efficacy of Lucanthone as a potential cancer therapeutic, particularly in glioblastoma and breast cancer. This guide offers an objective comparison with alternative treatments, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
This compound, a thioxanthenone derivative, has demonstrated significant activity against tumor growth in several preclinical studies. Its mechanisms of action are multifaceted, primarily involving the inhibition of autophagy, a cellular self-digestion process that cancer cells can exploit to survive, and the disruption of DNA repair pathways, rendering cancer cells more susceptible to damage.[1]
Comparative Efficacy in Glioblastoma Xenografts
In a key study utilizing a temozolomide-resistant glioblastoma xenograft model, administration of this compound at a dose of 50 mg/kg/day resulted in a noteworthy approximately 50% reduction in tumor growth . This was observed through both bioluminescence imaging and direct tumor volume measurements, highlighting its potential in treating aggressive and resistant forms of brain cancer.
| Treatment Group | Dosage | Tumor Growth Inhibition | Cancer Model |
| Lucanthone HCl | 50 mg/kg/day | ~50% | Temozolomide-Resistant Glioblastoma Xenograft |
| Control | Vehicle | 0% | Temozolomide-Resistant Glioblastoma Xenograft |
In Vitro Superiority in Breast Cancer Models
While direct in vivo comparative data in breast cancer xenografts is emerging, in vitro studies have shown this compound to be significantly more potent than the related autophagy inhibitor, Chloroquine. Across a panel of seven breast cancer cell lines, Lucanthone exhibited a mean IC50 of 7.2 μM, demonstrating substantially higher efficacy compared to Chloroquine's mean IC50 of 66 μM.[2] This suggests a potentially wider therapeutic window and greater anti-tumor activity in vivo.
| Compound | Mean IC50 (Breast Cancer Cell Lines) |
| Lucanthone HCl | 7.2 μM |
| Chloroquine | 66 μM |
Mechanism of Action: A Dual Assault on Cancer Cells
Lucanthone's anti-neoplastic properties stem from its ability to interfere with two critical cellular processes essential for cancer cell survival and proliferation: autophagy and DNA repair.
dot
Caption: Dual mechanisms of Lucanthone HCl's anti-tumor activity.
dot
Caption: Generalized workflow for xenograft model studies.
Experimental Protocols
Glioblastoma Xenograft Model
-
Cell Lines: Temozolomide-resistant glioblastoma cells (e.g., patient-derived GBM43, KR158, or luciferase-expressing GLUC2) are cultured under standard conditions.[3]
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Implantation: 2 x 10^5 cells are stereotactically injected into the cortex of the mice.
-
Drug Administration: Following tumor establishment (typically 7-10 days post-implantation), mice are randomized into treatment and control groups. This compound is solubilized in 10% DMSO and 40% hydroxypropyl-β-cyclodextrin in PBS and administered daily via oral gavage at a dose of 50 mg/kg.[3] The control group receives the vehicle solution.
-
Tumor Growth Assessment: Tumor burden is monitored regularly (e.g., twice weekly) using bioluminescence imaging for luciferase-expressing cells or by caliper measurements for subcutaneous tumors.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and processed for histological analysis.
Breast Cancer In Vitro Viability Assay
-
Cell Lines: A panel of human breast cancer cell lines (e.g., MDA-MB-231, BT-20) are cultured in appropriate media.[2]
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or Chloroquine for 72 hours.[2]
-
Analysis: Cell viability is assessed using the MTT assay, which measures metabolic activity. IC50 values are calculated from the dose-response curves.[2]
The presented data underscores the potential of this compound as a potent anti-cancer agent, particularly for challenging malignancies like glioblastoma. Its dual-action mechanism of inhibiting both autophagy and DNA repair pathways provides a strong rationale for its further investigation in clinical settings. The detailed protocols provided herein offer a foundation for the replication and expansion of these pivotal preclinical findings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo [frontiersin.org]
Lucanthone and PARP Inhibitors: A Comparative Guide to a Potential Synergistic Combination in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
While direct experimental studies on the combined effects of Lucanthone and Poly (ADP-ribose) polymerase (PARP) inhibitors are not yet available in the published literature, a strong mechanistic rationale suggests a potential for synergistic or additive effects in cancer therapy. This guide provides a comprehensive comparison of their individual mechanisms, proposes a hypothesis for their synergistic interaction based on the principle of synthetic lethality, and details the experimental protocols required to validate this hypothesis.
Executive Summary
Lucanthone, a thioxanthone derivative, functions as a DNA intercalator and an inhibitor of Apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in the DNA base excision repair (BER) pathway.[1][2] It also exhibits inhibitory effects on topoisomerase II.[3] PARP inhibitors, on the other hand, have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[4][5] They function by trapping PARP enzymes at sites of single-strand DNA breaks, leading to the formation of cytotoxic double-strand breaks during DNA replication.
The central hypothesis for synergy lies in the concept of synthetic lethality . By simultaneously inhibiting two distinct and critical DNA repair pathways—BER by Lucanthone and PARP-mediated single-strand break repair by PARP inhibitors—it is plausible that a catastrophic level of DNA damage will accumulate, leading to selective cell death in cancer cells. This effect could be particularly pronounced in tumors that already harbor underlying DNA repair deficiencies.
Comparative Analysis of Lucanthone and PARP Inhibitors
The following tables summarize the key characteristics, mechanisms of action, and known effects of Lucanthone and a representative PARP inhibitor, Olaparib.
Table 1: Overview of Lucanthone and Olaparib
| Feature | Lucanthone | Olaparib (Representative PARP Inhibitor) |
| Drug Class | Thioxanthone, DNA intercalator, DNA repair inhibitor | Poly (ADP-ribose) polymerase (PARP) inhibitor |
| Primary Molecular Target(s) | Apurinic/apyrimidinic endonuclease 1 (APE1), Topoisomerase II[1][3] | PARP1, PARP2, PARP3 |
| Mechanism of Action | Inhibits the endonuclease activity of APE1 in the base excision repair (BER) pathway; intercalates into DNA, interfering with topoisomerase activity.[1][2][6] | Competitively inhibits NAD+ at the catalytic site of PARP enzymes and traps PARP on DNA, preventing the repair of single-strand breaks. |
| Cellular Consequence | Accumulation of unrepaired abasic sites and single-strand breaks, inhibition of DNA replication and transcription. | Accumulation of single-strand breaks, which collapse replication forks to form double-strand breaks; synthetic lethality in HR-deficient cells. |
| Therapeutic Application | Investigated as a radiation and chemotherapy sensitizer.[1] | Approved for the treatment of ovarian, breast, pancreatic, and prostate cancers with BRCA1/2 mutations or other homologous recombination deficiencies. |
| Known Synergistic Combinations | Enhances the cytotoxic effects of alkylating agents (e.g., temozolomide) and ionizing radiation.[1] | Synergistic with various DNA damaging agents, chemotherapy, and inhibitors of other DNA damage response pathways (e.g., ATR inhibitors).[7][8] |
Proposed Synergistic Mechanism of Action
The proposed synergistic interaction between Lucanthone and PARP inhibitors is based on the simultaneous blockade of two key DNA repair pathways.
Caption: Proposed synergistic mechanism of Lucanthone and PARP inhibitors.
Experimental Protocols for Synergy Assessment
To investigate the potential synergistic or additive effects of Lucanthone and PARP inhibitors, a series of in vitro and in vivo experiments are necessary.
Cell Viability and Synergy Quantification
-
Objective: To determine the cytotoxic effects of Lucanthone and a PARP inhibitor, alone and in combination, and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
-
Methodology:
-
Cell Lines: A panel of cancer cell lines, including those with and without known DNA repair deficiencies (e.g., BRCA1/2 mutations), should be used.
-
Drug Treatment: Cells are treated with a range of concentrations of Lucanthone, a PARP inhibitor (e.g., Olaparib), and their combinations for 48-72 hours.
-
Viability Assay: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
Synergy Analysis: The results are analyzed using the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Isobologram analysis can also be performed.
-
Caption: Experimental workflow for determining drug synergy.
DNA Damage Assessment
-
Objective: To measure the extent of DNA damage induced by the combination treatment.
-
Methodology:
-
Immunofluorescence for γH2AX: Cells are treated with the drugs, fixed, and stained with an antibody against phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks. The number of γH2AX foci per cell is quantified by microscopy.
-
Comet Assay (Single Cell Gel Electrophoresis): This assay measures DNA strand breaks at the single-cell level. An increase in the "comet tail" length indicates more extensive DNA damage.
-
Apoptosis Assays
-
Objective: To determine if the combination treatment induces programmed cell death.
-
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V (an early apoptotic marker) and PI (a late apoptotic/necrotic marker) and analyzed by flow cytometry.
-
Western Blot for Cleaved Caspase-3 and PARP: Cell lysates are analyzed for the presence of cleaved (activated) caspase-3 and cleaved PARP, which are key markers of apoptosis.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Methodology:
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into immunodeficient mice.
-
Treatment: Once tumors are established, mice are treated with vehicle, Lucanthone alone, a PARP inhibitor alone, or the combination.
-
Efficacy Measurement: Tumor volume and mouse body weight are measured regularly. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blot for γH2AX).
-
Conclusion and Future Directions
The combination of Lucanthone and PARP inhibitors represents a novel and rationally designed therapeutic strategy that warrants preclinical investigation. Based on their distinct but complementary mechanisms of action targeting DNA repair, there is a strong potential for a synergistic anti-tumor effect. The experimental protocols outlined in this guide provide a roadmap for researchers to rigorously test this hypothesis.
Future studies should focus on:
-
Identifying the cancer types and genetic backgrounds (e.g., HR proficiency vs. deficiency) that are most sensitive to this combination.
-
Optimizing the dosing and scheduling of the two agents to maximize efficacy and minimize potential toxicity.
-
Investigating the detailed molecular mechanisms underlying the observed synergy, including the specific signaling pathways involved in the enhanced DNA damage response and apoptosis.
Successful preclinical validation of this combination could pave the way for clinical trials, potentially expanding the utility of PARP inhibitors to a broader patient population and offering a new therapeutic option for difficult-to-treat cancers.
References
- 1. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - Public Library of Science - Figshare [plos.figshare.com]
- 7. Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
A Comparative Analysis of Lucanthone and Other Potent Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Lucanthone and other prominent topoisomerase II inhibitors, including Etoposide, Doxorubicin, Amsacrine, and Genistein. The information presented is intended to assist researchers in understanding the nuanced differences in the mechanism of action, potency, and cellular effects of these compounds, thereby aiding in the selection of appropriate tools for their research and drug development endeavors.
Mechanism of Action: A Diverse Approach to a Common Target
Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the breaks. Topoisomerase II inhibitors disrupt this catalytic cycle, leading to the accumulation of DNA damage and subsequent cell death. However, the precise mechanism of inhibition varies among different classes of these drugs.
Lucanthone , a thioxanthenone derivative, acts as a topoisomerase II inhibitor by intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex[1][2]. This stabilization prevents the religation of the DNA strands, leading to an accumulation of DSBs[1]. Beyond its direct action on topoisomerase II, Lucanthone has been identified as a novel autophagy inhibitor, inducing lysosomal membrane permeabilization and apoptosis through a cathepsin D-mediated pathway. It has also been shown to enhance TRAIL-induced apoptosis by downregulating Mcl-1 and upregulating DR5.
Etoposide , a semi-synthetic derivative of podophyllotoxin, is a non-intercalative topoisomerase II poison. It does not bind directly to DNA but instead forms a ternary complex with topoisomerase II and DNA, stabilizing the cleavage complex and preventing the religation of the broken DNA strands. This leads to the accumulation of protein-linked DNA double-strand breaks.
Doxorubicin , an anthracycline antibiotic, functions as a topoisomerase II inhibitor through DNA intercalation. By inserting itself between DNA base pairs, it distorts the DNA helix and stabilizes the topoisomerase II-DNA cleavage complex, thereby inhibiting the religation step.
Amsacrine , an acridine derivative, is another DNA intercalator that targets topoisomerase II. Its planar acridine ring intercalates into the DNA, while the anilino side chain is thought to interact with the enzyme, leading to the stabilization of the cleavage complex[3].
Genistein , a naturally occurring isoflavone found in soy products, acts as a catalytic inhibitor of topoisomerase II. Unlike poisons that stabilize the cleavage complex, Genistein is believed to interfere with the enzyme's catalytic activity without trapping it on the DNA.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors in enzymatic assays. The following table summarizes the available IC50 values for the discussed topoisomerase II inhibitors from in vitro enzymatic assays. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as the source of the enzyme, the type of DNA substrate, and the specific assay used (e.g., DNA relaxation or decatenation).
| Inhibitor | Topoisomerase II Assay Type | IC50 Value (µM) | Reference |
| Lucanthone | Enzymatic Assay | Not explicitly found | - |
| Etoposide | Decatenation Assay | ~0.3 - 1 | [4] |
| Doxorubicin | Inhibition Assay | 2.67 | |
| Amsacrine | Enzymatic Assay | Not explicitly found | - |
| Genistein | Inhibition Assay | 37.5 |
Experimental Protocols: Measuring Topoisomerase II Inhibition
The following are generalized methodologies for two common in vitro assays used to assess the activity of topoisomerase II inhibitors.
Topoisomerase II-Mediated DNA Decatenation Assay
This assay measures the ability of topoisomerase II to resolve catenated (interlocked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibitors of topoisomerase II will prevent this decatenation process.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Test inhibitor compounds at various concentrations
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Proteinase K (optional)
Procedure:
-
Prepare a reaction mixture on ice containing 1x Topoisomerase II Reaction Buffer, 1 mM ATP, and a specific amount of kDNA (e.g., 200 ng).
-
Add the test inhibitor at the desired final concentration to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding a pre-determined amount of human topoisomerase II enzyme. The total reaction volume is typically 20-30 µL.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the Stop Buffer/Loading Dye. Optionally, treat with Proteinase K to digest the enzyme.
-
Load the samples onto a 1% agarose gel containing a DNA stain.
-
Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.
-
Visualize the DNA bands under UV light and quantify the degree of decatenation. The IC50 value is the concentration of the inhibitor that reduces the decatenation activity by 50%.
Topoisomerase II-Mediated Plasmid DNA Relaxation Assay
This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation, leaving the DNA in its supercoiled state.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Reaction Buffer
-
10 mM ATP solution
-
Stop Buffer/Loading Dye
-
Test inhibitor compounds at various concentrations
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture on ice containing 1x Topoisomerase II Reaction Buffer, 1 mM ATP, and a specific amount of supercoiled plasmid DNA (e.g., 250 ng).
-
Add the test inhibitor at the desired final concentration to the reaction mixture, including a vehicle control.
-
Start the reaction by adding human topoisomerase II enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding the Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.
-
Visualize the DNA bands and quantify the amount of relaxed DNA. The IC50 value is the concentration of the inhibitor that reduces the relaxation activity by 50%.
Signaling Pathways and Cellular Effects
Topoisomerase II inhibitors trigger a cascade of cellular events, primarily stemming from the induction of DNA damage. These events involve complex signaling pathways that ultimately determine the cell's fate, be it cell cycle arrest, apoptosis, or autophagy.
Lucanthone Signaling Pathways
Lucanthone's cellular effects are multifaceted. As a topoisomerase II inhibitor, it induces DNA damage. However, it also functions as a potent autophagy inhibitor and can sensitize cancer cells to apoptosis through various mechanisms.
Etoposide Signaling Pathway
Etoposide-induced DNA double-strand breaks activate the DNA Damage Response (DDR) pathway, with ATM and p53 playing central roles.
References
- 1. Topoisomerase inhibition by lucanthone, an adjuvant in radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Differential effects of amsacrine and epipodophyllotoxins on topoisomerase II cleavage in the human c-myc protooncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of topoisomerase II-mediated DNA cleavage by an indazole analogue of lucanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head study of Lucanthone and hycanthone on APE1 inhibition
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two closely related thioxanthenone compounds, Lucanthone and its metabolite Hycanthone, as inhibitors of Apurinic/Apyrimidinic Endonuclease 1 (APE1). APE1 is a critical enzyme in the Base Excision Repair (BER) pathway, making it a key target in oncology for sensitizing cancer cells to DNA-damaging therapies. This document summarizes their inhibitory potency, binding affinity, and mechanism of action, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of APE1 Inhibition
The following table summarizes the key quantitative metrics for Lucanthone and Hycanthone in their inhibition of APE1 endonuclease activity. The data clearly indicates that Hycanthone is a significantly more potent inhibitor of APE1 than its parent compound, Lucanthone.
| Parameter | Lucanthone | Hycanthone | Reference |
| IC50 (APE1 Incision Activity) | 5 µM | 80 nM | [1][2][3] |
| KD (Binding Affinity to APE1) | 89 nM | 10 nM | [1] |
IC50: The half-maximal inhibitory concentration, representing the concentration of the drug that is required for 50% inhibition of APE1's endonuclease activity on depurinated plasmid DNA.[1][2][3] KD: The equilibrium dissociation constant, indicating the binding affinity of the compound to the APE1 protein. A lower KD value signifies a higher binding affinity.[1]
Mechanism of Action: Direct Protein Binding
Both Lucanthone and Hycanthone inhibit the endonuclease function of APE1.[1][2][3] Notably, this inhibition is not due to the previously hypothesized mechanism of DNA intercalation at the abasic site, which would prevent the enzyme from accessing its substrate.[1] Instead, experimental evidence strongly supports a mechanism of direct binding to the APE1 protein .[1][2]
Modeling studies have identified a hydrophobic pocket within the APE1 structure where these thioxanthenone compounds can dock.[1] This direct interaction induces conformational changes in the APE1 protein, as observed through circular dichroism spectroscopy, which in turn inhibits its enzymatic activity.[1] Further supporting this, the DNA binding capacity of APE1 was only marginally affected by Lucanthone and not at all by Hycanthone.[1][4][2]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approach, the following diagrams have been generated using Graphviz (DOT language).
Caption: APE1's central role in the Base Excision Repair pathway and the point of inhibition.
Caption: Workflow for determining the IC50 of APE1 inhibitors.
Experimental Protocols
The following are descriptions of the key experimental methodologies used to compare Lucanthone and Hycanthone.
APE1 Endonuclease Incision Assay
This assay is fundamental for determining the inhibitory effect of compounds on APE1's primary function.
-
Objective: To measure the extent to which Lucanthone and Hycanthone inhibit the ability of APE1 to cleave an abasic site in DNA.
-
Substrate: A depurinated plasmid DNA is used as the substrate. This plasmid contains apurinic/apyrimidinic (AP) sites, which are the natural targets of APE1.
-
Procedure:
-
Recombinant APE1 protein is pre-incubated with varying concentrations of the inhibitor (Lucanthone or Hycanthone) in a suitable reaction buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM MgCl2, 2 mM DTT).[5]
-
The endonuclease reaction is initiated by the addition of the depurinated plasmid DNA substrate.
-
The reaction is allowed to proceed for a defined period at 37°C and is then stopped.
-
The reaction products (nicked vs. intact plasmid) are resolved using agarose gel electrophoresis.
-
The amount of cleaved DNA is quantified, and the percentage of inhibition is calculated relative to a control reaction without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
BIACORE Surface Plasmon Resonance (SPR) Assay
This technique is employed to measure the binding kinetics and affinity between the inhibitors and the APE1 protein.
-
Objective: To determine the dissociation constant (KD) of Lucanthone and Hycanthone for APE1, providing a direct measure of binding affinity.
-
Procedure:
-
Recombinant APE1 protein is immobilized on a sensor chip surface.
-
A series of concentrations of the analyte (Lucanthone or Hycanthone) are flowed over the chip surface.
-
The binding of the analyte to the immobilized APE1 is detected in real-time as a change in the refractive index, measured in resonance units (RU).
-
The association (kon) and dissociation (koff) rate constants are determined from the binding sensorgrams.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
-
Gel Mobility Shift Assay (EMSA)
This assay is used to assess the effect of the inhibitors on the ability of APE1 to bind to its DNA substrate.
-
Objective: To determine if Lucanthone or Hycanthone inhibit APE1 by preventing it from binding to DNA.
-
Procedure:
-
APE1 protein is incubated with the inhibitor (e.g., 100 µM Lucanthone or Hycanthone) in a binding buffer.[1][2]
-
A radiolabeled or fluorescently labeled DNA oligonucleotide containing an abasic site is added to the mixture to allow for the formation of APE1-DNA complexes.[1][2]
-
The reaction mixture is resolved on a non-denaturing polyacrylamide gel.
-
The migration of the labeled DNA is visualized. A "shift" in the mobility of the DNA indicates the formation of a protein-DNA complex.
-
The intensity of the shifted band in the presence of the inhibitor is compared to the control (no inhibitor) to determine if the inhibitor affects APE1's DNA binding capacity.[1][2]
-
Conclusion
The head-to-head comparison reveals that while both Lucanthone and Hycanthone are effective inhibitors of APE1, Hycanthone demonstrates substantially greater potency and binding affinity . Both compounds act via a desirable mechanism of direct protein inhibition rather than DNA intercalation. This direct binding to a hydrophobic pocket on APE1 leads to a conformational change that disrupts its endonuclease activity. These findings position Hycanthone as a more promising lead compound for the development of potent APE1 inhibitors for therapeutic applications. However, it is important to note that Hycanthone was withdrawn from clinical trials due to toxicity concerns, including hepatotoxicity and mutagenicity, which would need to be addressed in any future drug development efforts.[1]
References
- 1. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding | PLOS One [journals.plos.org]
- 3. Lucanthone and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Lucanthone as a Radiosensitizing Agent: A Comparative Analysis Across Cancer Types
For Immediate Release
A comprehensive review of preclinical and clinical data reveals the potential of Lucanthone as a radiosensitizing agent in various cancers, with the most robust evidence to date in glioblastoma. This guide provides a detailed comparison of its efficacy, mechanism of action, and experimental protocols for researchers, scientists, and drug development professionals.
Lucanthone, a thioxanthenone derivative historically used as an antischistosomal agent, is gaining renewed attention in oncology for its ability to enhance the efficacy of radiation therapy. Emerging research suggests that Lucanthone potentiates the cytotoxic effects of ionizing radiation through a multi-faceted mechanism, primarily by inhibiting critical cellular processes such as DNA repair and autophagy. This report synthesizes the available quantitative data, experimental methodologies, and underlying signaling pathways to provide a comparative assessment of Lucanthone's radiosensitizing properties in glioblastoma, pancreatic cancer, lung cancer, and cervical cancer.
Mechanism of Action: A Multi-Pronged Attack on Cancer Cell Survival
Lucanthone's radiosensitizing effects stem from its ability to interfere with key cellular pathways that cancer cells rely on to survive radiation-induced damage. The primary mechanisms of action include:
-
Topoisomerase II Inhibition: Lucanthone inhibits topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1] This inhibition leads to an accumulation of DNA double-strand breaks, which are highly lethal to cells when combined with radiation.[1]
-
AP Endonuclease (APE1) Inhibition: Lucanthone has been shown to inhibit apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in the base excision repair (BER) pathway. The BER pathway is responsible for repairing DNA damage caused by oxidative stress, which is a major consequence of radiation therapy.
-
Autophagy Inhibition: Lucanthone acts as a novel autophagy inhibitor.[2] Autophagy is a cellular recycling process that cancer cells can exploit to survive the stress induced by radiation. By blocking this pro-survival mechanism, Lucanthone renders cancer cells more susceptible to radiation-induced cell death.[2][3]
These interconnected mechanisms culminate in an increased level of unrepaired DNA damage and cellular stress, ultimately leading to enhanced cancer cell death when combined with radiation.
Comparative Efficacy in Different Cancer Types
The radiosensitizing effects of Lucanthone have been investigated in various cancer models, with the most extensive data available for glioblastoma.
Glioblastoma (GBM)
Preclinical studies have demonstrated significant radiosensitizing effects of Lucanthone in glioblastoma models.
| Parameter | Cell Line/Model | Lucanthone Concentration | Radiation Dose | Observed Effect | Reference |
| IC50 | Glioma Stem-like Cells (GBM43, GBM9) | ~1.5 µM | - | Inhibition of cell viability | [2] |
| Tumor Growth Delay | TMZ-resistant Glioblastoma Xenograft (mice) | 50 mg/kg/day | - | ~50% reduction in tumor volume | [2] |
These findings have prompted clinical investigation. A Phase II clinical trial (NCT01587144) is evaluating the safety and efficacy of Lucanthone in combination with temozolomide and radiation in patients with newly diagnosed GBM.[4] The study is a randomized, double-blind, placebo-controlled trial.
Experimental Workflow: In Vivo Glioblastoma Study
Pancreatic Cancer
Currently, there is a lack of direct preclinical or clinical data specifically evaluating Lucanthone as a radiosensitizer in pancreatic cancer. However, given that autophagy inhibition is a known mechanism of Lucanthone and has been shown to be a promising strategy for radiosensitizing pancreatic cancer cells, further investigation is warranted.[5]
Lung Cancer
Early clinical studies have suggested an adjuvant effect of Lucanthone in the radiation therapy of lung metastases. However, specific quantitative data on radiosensitization, such as sensitizer enhancement ratios, are not yet available. One study reported that Lucanthone enhanced the apoptotic effects of TRAIL in A549 lung carcinoma cells, suggesting a potential for combination therapies.[6]
Cervical Cancer
A randomized controlled trial investigated Lucanthone as a radiosensitizing agent in the treatment of carcinoma of the cervix.[7] While the study indicated a positive adjuvant effect, detailed quantitative data on radiosensitization efficacy are not provided in the available abstract.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are summaries of methodologies used in key studies.
In Vitro Topoisomerase Inhibition Assay
-
Objective: To determine if Lucanthone inhibits the catalytic activity of human topoisomerases I and II.
-
Methodology:
-
Incubate purified human topoisomerase I or II with a plasmid DNA substrate in the presence of varying concentrations of Lucanthone.
-
Analyze the resulting DNA topoisomers by agarose gel electrophoresis.
-
Inhibition is indicated by a reduction in the conversion of supercoiled DNA to relaxed or decatenated forms.[1]
-
Clonogenic Survival Assay
-
Objective: To quantify the radiosensitizing effect of Lucanthone on cancer cells.
-
Methodology:
-
Seed cancer cells at a low density in culture plates.
-
Treat cells with a specific concentration of Lucanthone for a defined period.
-
Expose the cells to various doses of ionizing radiation.
-
After an incubation period of 1-2 weeks, stain and count the resulting colonies (defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment condition and plot survival curves. The sensitizer enhancement ratio (SER) can be calculated by comparing the radiation doses required to achieve a certain level of cell kill with and without Lucanthone.
-
Clonogenic Assay Workflow
Conclusion and Future Directions
The available evidence strongly suggests that Lucanthone is a promising radiosensitizing agent, particularly for glioblastoma. Its multi-target mechanism of action, which includes the inhibition of DNA repair and autophagy, provides a strong rationale for its use in combination with radiation therapy.
While preclinical data for glioblastoma is encouraging, further research is needed to:
-
Generate robust quantitative data, such as sensitizer enhancement ratios, for a wider range of cancer cell lines, including pancreatic, lung, and cervical cancers.
-
Elucidate the detailed molecular mechanisms underlying Lucanthone-induced radiosensitization in different cancer contexts.
-
Optimize dosing and treatment schedules in combination with various radiation regimens.
-
Await and analyze the results of ongoing clinical trials, such as NCT01587144, to determine the clinical utility of Lucanthone as a radiosensitizer.
The development of effective radiosensitizers remains a critical unmet need in oncology. Lucanthone represents a promising candidate that warrants continued investigation to improve outcomes for cancer patients undergoing radiation therapy.
References
- 1. Topoisomerase inhibition by lucanthone, an adjuvant in radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autophagy Inhibition for Chemosensitization and Radiosensitization in Cancer: Do the Preclinical Data Support This Therapeutic Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined physical and biological contributions to radiotherapy enhancement by Lu-based nanoscintillators in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lucanthone, Autophagy Inhibitor, Enhances the Apoptotic Effects of TRAIL through miR-216a-5p-Mediated DR5 Upregulation and DUB3-Mediated Mcl-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Cross-Validation of Lucanthone's Anticancer Efficacy: A Comparative Guide for Researchers
An objective analysis of in vitro and in vivo data supporting Lucanthone as a promising anticancer agent, with a focus on its activity in glioblastoma and breast cancer.
Lucanthone, a thioxanthenone derivative historically used as an antischistosomal agent, is gaining significant attention in the oncology research community for its potential as a potent anticancer drug. This guide provides a comprehensive cross-validation of its in vitro and in vivo anticancer activities, presenting experimental data, detailed protocols, and mechanistic insights to inform further research and drug development.
In Vitro Anticancer Activity of Lucanthone
Lucanthone has demonstrated significant cytotoxic effects across a range of cancer cell lines, with particularly notable activity against glioblastoma and breast cancer.
Glioblastoma
Studies have shown that Lucanthone is effective against patient-derived glioblastoma stem-like cells (GSCs), which are known for their resistance to conventional therapies.
| Cell Line | IC50 (µM) | Reference |
| GBM9 (GSC) | ~1.5 | [1] |
| GBM43 (GSC) | ~1.5 | [1] |
| KR158 (Glioma) | ~11-13 | [2] |
| GLUC2 (Glioma) | ~11-13 | [2] |
Breast Cancer
A study evaluating Lucanthone against a panel of seven breast cancer cell lines reported a mean IC50 of 7.2 μM, indicating broad-spectrum activity. While the specific IC50 values for each cell line were not detailed in the initial source, the reported mean suggests potent activity.
In Vivo Anticancer Activity of Lucanthone
The promising in vitro results have been validated in preclinical in vivo models, particularly in the context of glioblastoma.
Glioblastoma Xenograft Model
In a mouse xenograft model using temozolomide (TMZ)-resistant glioblastoma cells (GLUC2), systemic administration of Lucanthone led to a significant reduction in tumor growth.
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| Control | Saline | 0% | [1] |
| Lucanthone | 50 mg/kg/day (i.p.) | ~50% reduction in tumor volume | [1] |
Mechanism of Action: A Dual Approach
Lucanthone's anticancer activity is attributed to its ability to induce lysosomal membrane permeabilization, leading to the inhibition of autophagy, a key survival mechanism for cancer cells.[3] Additionally, recent evidence suggests that Lucanthone may also function as an inhibitor of palmitoyl-protein thioesterase 1 (PPT1), an enzyme implicated in cancer cell growth and survival.[4][5]
Experimental Protocols
To facilitate the replication and further investigation of Lucanthone's anticancer properties, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) values are typically determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of Lucanthone (e.g., 0.1 to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve by determining the concentration of Lucanthone that inhibits cell growth by 50%.
In Vivo Glioblastoma Xenograft Study
-
Cell Implantation: Athymic nude mice are intracranially injected with 1 x 10⁵ GLUC2 human glioblastoma cells.
-
Tumor Growth Monitoring: Tumor growth is monitored weekly using bioluminescence imaging.
-
Treatment Initiation: Once tumors are established (e.g., day 7 post-implantation), mice are randomized into control and treatment groups.
-
Drug Administration: The treatment group receives daily intraperitoneal (i.p.) injections of Lucanthone (50 mg/kg), while the control group receives saline.
-
Tumor Volume Measurement: Tumor volume is measured at regular intervals using calipers or imaging techniques.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition in the treated group is calculated.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in Lucanthone research, the following diagrams are provided.
Caption: Mechanism of Action of Lucanthone in Cancer Cells.
Caption: Experimental Workflow for In Vivo Glioblastoma Studies.
References
- 1. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Lucanthone and Novel Autophagy Inhibitors: Benchmarking Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a cellular self-degradation process, plays a dual role in cancer, acting as both a tumor suppressor in early stages and a promoter of survival in established tumors. This has led to the development of autophagy inhibitors as a promising strategy to enhance the efficacy of cancer therapies. This guide provides an objective comparison of the established autophagy inhibitor, Lucanthone, with novel inhibitors targeting key autophagy-initiating kinases, ULK1 and Vps34. The safety and efficacy of these agents are benchmarked using available preclinical and clinical data.
Executive Summary
Lucanthone, a repurposed antischistosomal drug, functions as a late-stage autophagy inhibitor by disrupting lysosomal function. It has demonstrated more potent preclinical activity against some cancer cell lines compared to the well-known autophagy inhibitors chloroquine (CQ) and hydroxychloroquine (HCQ), and historical clinical data suggest a potentially better safety profile, notably lacking the ocular toxicity associated with CQ and HCQ.[1] Novel autophagy inhibitors, such as those targeting ULK1 and Vps34, offer more specific mechanisms of action by targeting the initial stages of autophagosome formation. While preclinical data for these novel agents are promising, demonstrating potent and selective inhibition of autophagy, comprehensive clinical safety and efficacy data are still emerging.
Comparative Efficacy of Autophagy Inhibitors
The efficacy of autophagy inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines and their ability to inhibit tumor growth in preclinical models.
| Inhibitor Class | Compound | Cancer Cell Line(s) | IC50 (µM) | Key Findings & References |
| Lysosomotropic Agents | Lucanthone | Breast Cancer Panel | ~7.2 | Significantly more potent than Chloroquine (IC50 ~66 µM) in reducing breast cancer cell viability.[1] |
| Glioma Stem-like Cells (GSC) | ~2 | More potent in GSCs compared to glioma cells cultured in serum (IC50 ~11-13 µM), suggesting preferential targeting of cancer stem cells.[2][3] | ||
| Chloroquine (CQ) | Breast Cancer Panel | ~66 | Used as a comparator for Lucanthone's potency.[1] | |
| ULK1/2 Inhibitors | SBI-0206965 | Various | Not explicitly stated in reviewed abstracts | A highly selective ULK1 kinase inhibitor that suppresses ULK1-mediated phosphorylation events. Synergizes with mTOR inhibitors to kill tumor cells.[4] |
| DCC-3116 | KRASG12C-driven Lung Cancer | Not explicitly stated in reviewed abstracts | Displays cooperative/synergistic suppression of cell proliferation when combined with a KRASG12C inhibitor (sotorasib) in vitro and superior tumor control in vivo.[5][6][7] | |
| Vps34 Inhibitors | SAR405 | Various | Not explicitly stated in reviewed abstracts | A selective Vps34 inhibitor that blocks autophagy and sensitizes tumors to immune checkpoint inhibitors in preclinical mouse models.[8] |
Comparative Safety Profiles
The safety profile of an autophagy inhibitor is a critical determinant of its clinical utility.
| Inhibitor Class | Compound | Key Preclinical Safety Findings | Reported Clinical Adverse Events |
| Lysosomotropic Agents | Lucanthone | Generally well-tolerated in historical clinical use for schistosomiasis.[1] | In a Phase 2 trial for glioblastoma in combination with temozolomide and radiation, the trial was terminated, but specific adverse event data leading to termination is not detailed in the provided abstracts.[9] General adverse events for anti-glioma drugs can include bone marrow suppression, nausea, and fatigue.[10] |
| Chloroquine (CQ) / Hydroxychloroquine (HCQ) | Known to induce ocular toxicity, particularly irreversible retinopathy.[1] | Ocular toxicity is a significant concern. | |
| ULK1/2 Inhibitors | SBI-0206965 | Preclinical studies focus on efficacy; detailed toxicology is not extensively covered in the provided abstracts. | Currently in preclinical development; clinical safety data is not yet available. |
| DCC-3116 | Preclinical studies focus on efficacy; detailed toxicology is not extensively covered in the provided abstracts. | Currently in Phase 1/2 clinical trials; comprehensive safety data is pending.[5][6] | |
| Vps34 Inhibitors | SAR405 | Preclinical studies focus on efficacy; detailed toxicology is not extensively covered in the provided abstracts. | Currently in preclinical development; clinical safety data is not yet available. |
Mechanisms of Action and Signaling Pathways
The targeted step in the autophagy pathway distinguishes these inhibitors.
Lucanthone: Late-Stage Autophagy Inhibition
Lucanthone inhibits autophagy at a late stage by disrupting lysosomal function.[1] It is believed to cause lysosomal membrane permeabilization (LMP), leading to the deacidification of lysosomes and preventing the fusion of autophagosomes with lysosomes for degradation.[1][11] This results in the accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.[1]
Novel Inhibitors: Targeting Autophagy Initiation
ULK1/2 Inhibitors: These inhibitors target the Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2), which are serine/threonine kinases that form a complex to initiate autophagosome formation in response to cellular stress.[12][13] By inhibiting the kinase activity of ULK1/2, these compounds block the phosphorylation of downstream autophagy proteins, thereby preventing the initiation of the autophagy cascade.[4][12]
Vps34 Inhibitors: Vacuolar protein sorting 34 (Vps34) is a class III phosphoinositide 3-kinase (PI3K) that is essential for the nucleation of the autophagosome.[14][15] Vps34 generates phosphatidylinositol 3-phosphate (PI3P), which acts as a docking site for other autophagy-related proteins to initiate the formation of the phagophore. Vps34 inhibitors block the production of PI3P, thereby halting autophagosome formation at the nucleation step.[14][15]
Experimental Protocols for Assessing Autophagy Inhibition
To evaluate and compare the efficacy of autophagy inhibitors, standardized experimental protocols are crucial. The following are key assays used to measure autophagic flux.
Experimental Workflow: Assessing Autophagic Flux
References
- 1. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer | eLife [elifesciences.org]
- 7. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel autophagy inhibitor from Sprint Bioscience developed in collaboration with OnkPat improves the efficacy of immunotherapy in preclinical tumor models | Karolinska Institutet [news.ki.se]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Characteristics of adverse reactions of three anti-glioma drugs in WHO-VigiAccess - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lucanthone, Autophagy Inhibitor, Enhances the Apoptotic Effects of TRAIL through miR-216a-5p-Mediated DR5 Upregulation and DUB3-Mediated Mcl-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
